Thalidomide-NH-PEG8-Ts
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H49N3O14S |
|---|---|
Molecular Weight |
779.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H49N3O14S/c1-27-5-7-28(8-6-27)54(44,45)53-26-25-52-24-23-51-22-21-50-20-19-49-18-17-48-16-15-47-14-13-46-12-11-37-30-4-2-3-29-33(30)36(43)39(35(29)42)31-9-10-32(40)38-34(31)41/h2-8,31,37H,9-26H2,1H3,(H,38,40,41) |
InChI Key |
GZOHJVDFMQTYJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Thalidomide-NH-PEG8-Ts in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role and mechanism of action of Thalidomide-NH-PEG8-Ts, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structure, function, and application in mediating targeted protein degradation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Introduction: The Role of this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound is a pre-synthesized chemical moiety that provides two of these three essential components: the E3 ligase ligand and the linker.
-
Thalidomide Moiety: The thalidomide component serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] CRBN is a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN).[3][4] By binding to CRBN, the thalidomide moiety effectively recruits the entire CRL4^CRBN machinery.
-
PEG8 Linker: The eight-unit polyethylene glycol (PEG) chain acts as a flexible linker. The length and flexibility of the linker are critical for the proper formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
-
Tosyl (Ts) Group: The terminal tosyl group is a reactive chemical handle. It allows for the covalent attachment of a specific ligand for a protein of interest, completing the synthesis of the final PROTAC molecule.
The use of pre-fabricated ligand-linker conjugates like this compound streamlines the synthesis of PROTAC libraries for screening and optimization.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The central mechanism of action of a PROTAC synthesized from this compound involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Step-by-Step Mechanism:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein of interest (POI) and the CRBN subunit of the CRL4^CRBN E3 ubiquitin ligase complex. This brings the POI into close proximity with the E3 ligase.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically cleaves the POI into small peptides.
-
Recycling of Components: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules. The ubiquitin molecules are also recycled.
.
Caption: The catalytic cycle of a CRBN-based PROTAC.
Quantitative Data: A Case Study with an IDO1 PROTAC Degrader (HY-131911)
A notable example of a PROTAC synthesized using a thalidomide-PEG8 linker is the indoleamine 2,3-dioxygenase 1 (IDO1) degrader, known as compound 2c in the primary literature and HY-131911 by commercial suppliers.[6][7][8] IDO1 is an immunosuppressive enzyme and a target for cancer immunotherapy.[6]
| Parameter | Value | Cell Line | Description | Reference |
| DC50 | 2.84 µM | HeLa | The concentration of the PROTAC that results in 50% degradation of the target protein. | [6][7][8] |
| Dmax | 93% | HeLa | The maximum percentage of target protein degradation achieved by the PROTAC. | [6][7][8] |
| IC50 | 1.07 µM | N/A | The concentration of the PROTAC that inhibits 50% of the IDO1 enzymatic activity. |
Experimental Protocols
The characterization of a PROTAC's mechanism of action involves several key experiments. Below are detailed methodologies for these assays.
Synthesis of an IDO1 PROTAC Degrader (HY-131911)
This protocol describes the final step in the synthesis of the IDO1 PROTAC degrader, where the POI ligand is coupled to the this compound linker.
Materials:
-
IDO1 ligand with a nucleophilic group (e.g., an amine or thiol)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cesium Carbonate (Cs2CO3)
-
Stir plate and stir bar
-
Reaction vessel
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the IDO1 ligand in anhydrous DMF in a reaction vessel.
-
Add this compound to the solution.
-
Add Cs2CO3 to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time (typically monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and purify the crude product by preparative HPLC to yield the final PROTAC.
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
Protein Degradation Assay by Western Blot
This assay quantifies the reduction in the target protein levels upon treatment with the PROTAC.
Materials:
-
HeLa cells (or other suitable cell line expressing the target protein)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-IDO1)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Caption: A typical workflow for a Western blot-based protein degradation assay.
Ternary Complex Formation Assay (AlphaLISA)
This assay provides evidence for the formation of the POI-PROTAC-E3 ligase complex.
Materials:
-
Purified recombinant target protein (e.g., His-tagged IDO1)
-
Purified recombinant CRBN-DDB1 complex (e.g., FLAG-tagged)
-
PROTAC of interest
-
AlphaLISA anti-His acceptor beads
-
AlphaLISA anti-FLAG donor beads
-
AlphaLISA assay buffer
-
384-well microplate
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and E3 ligase complex in assay buffer.
-
Assay Assembly: In a 384-well plate, add the target protein, the E3 ligase complex, and the PROTAC dilutions. Incubate at room temperature to allow for complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells. Incubate in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.
Caption: The principle of an AlphaLISA-based ternary complex formation assay.
Conclusion
This compound is a valuable and versatile chemical tool for the rapid development of CRBN-recruiting PROTACs. Its mechanism of action is centered on the formation of a ternary complex, which leads to the ubiquitination and proteasomal degradation of a target protein. The case study of the IDO1 degrader HY-131911 demonstrates the successful application of this building block in creating a potent and effective PROTAC. The experimental protocols provided herein offer a framework for the synthesis and characterization of novel PROTACs based on this and similar architectures. Further research into the structural and biophysical properties of the ternary complexes formed with PROTACs derived from this compound will undoubtedly contribute to the rational design of next-generation targeted protein degraders.
References
- 1. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Pom-8PEG - Nordic Biosite [nordicbiosite.com]
- 4. Pom-8PEG - Immunomart [immunomart.org]
- 5. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. escholarship.org [escholarship.org]
The Strategic Role of the PEG8 Linker in Thalidomide-Based PROTACs: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the function of the polyethylene glycol (PEG) 8 (PEG8) linker within the context of the "Thalidomide-NH-PEG8-Ts" E3 ligase ligand-linker conjugate, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document elucidates the multifaceted contributions of the PEG8 linker to the efficacy of PROTACs, with a particular focus on the degradation of the cancer immunotherapy target, Indoleamine 2,3-dioxygenase 1 (IDO1).
Core Function of the PROTAC and the Centrality of the Linker
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The "this compound" molecule provides the E3 ligase-recruiting component and the linker for the construction of a functional PROTAC. Thalidomide and its analogs are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[2]
The linker is far more than a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's overall performance, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1]
The Specific Roles of the PEG8 Linker
The 8-unit polyethylene glycol (PEG8) linker in "this compound" is a deliberate design choice that imparts several advantageous properties to the resulting PROTAC molecule.
Optimizing Ternary Complex Formation
The primary role of the linker is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. The length of the linker is a critical parameter in this process. A linker that is too short may lead to steric hindrance, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long might result in an unstable and non-productive complex. The PEG8 linker provides a specific and optimized distance and degree of flexibility to correctly orient the target protein (e.g., IDO1) and the CRBN E3 ligase for efficient ubiquitination.
Enhancing Physicochemical Properties
PEG linkers are known for their hydrophilic nature, which can significantly improve the aqueous solubility of the PROTAC molecule.[1] This is a crucial attribute, as many warhead and E3 ligase ligands are hydrophobic. Improved solubility enhances the drug-like properties of the PROTAC, making it more amenable to formulation and administration. Furthermore, the hydrophilic character of the PEG linker can influence cell permeability, a key factor for reaching intracellular targets.[3] While highly hydrophilic molecules can sometimes have reduced passive diffusion across cell membranes, an optimal balance, as is often achieved with mid-length PEG chains like PEG8, is sought to ensure adequate bioavailability.[3]
Impact on Degradation Efficiency
The properties of the linker directly translate to the efficiency of target protein degradation. The stability and conformation of the ternary complex, dictated in large part by the linker, determine the rate and extent of polyubiquitination of the target protein, which in turn governs the speed and completeness of its degradation by the proteasome.
Quantitative Analysis of an IDO1-Targeting PROTAC Utilizing a PEG8 Linker
The "this compound" conjugate has been utilized in the development of PROTACs targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy.[2][4] The following tables summarize the in vitro degradation performance of an exemplary IDO1 PROTAC constructed using a thalidomide-based CRBN ligand and a PEG8 linker.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Assay Method | Reference |
| IDO1 PROTAC (with PEG8 linker) | U87 | Not explicitly calculated, but significant degradation observed at 100 nM | >90% at 100 nM | 24 | Western Blot | [5] |
| IDO1 PROTAC (Compound 21) | U87 | Not explicitly calculated, but 88% degradation at 100 nM | 88 | 24 | Western Blot | [6] |
| IDO1 PROTAC (Compound 21) | GBM43 | DC50 of 5 nM | >90% | 24 | Western Blot | [6] |
| IDO1 PROTAC (Compound 2c) | HeLa | Not explicitly calculated | 93 | Not specified | Western Blot | [7] |
Table 1: In Vitro Degradation of IDO1 by a PROTAC with a PEG8 Linker. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Human glioblastoma U87 cells are cultured in appropriate media. For IDO1 degradation studies, cells are often pre-stimulated with interferon-gamma (IFNγ) to induce IDO1 expression.[5] The cells are then treated with the IDO1 PROTAC at various concentrations for a specified duration (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-IDO1 antibody) and a loading control (e.g., anti-GAPDH or anti-β-actin antibody). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control.[5]
Cell Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
A filter plate is coated with a lipid-infused artificial membrane.
-
The PROTAC compound is added to the donor wells.
-
The acceptor wells are filled with a buffer solution.
-
After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
The permeability coefficient is calculated based on these concentrations.
Caco-2 Permeability Assay:
-
Caco-2 cells, a human colon adenocarcinoma cell line, are grown on a semi-permeable membrane until they form a confluent monolayer, mimicking the intestinal epithelial barrier.
-
The PROTAC is added to the apical (top) side of the monolayer.
-
Over time, samples are taken from the basolateral (bottom) side to determine the amount of compound that has crossed the cell layer.
-
The apparent permeability coefficient (Papp) is then calculated.
Visualizing the Mechanism of Action and Experimental Workflow
To further clarify the role of the PEG8 linker and the experimental processes involved in PROTAC characterization, the following diagrams are provided.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The PEG8 linker in "this compound" is a critical design element that extends beyond simple conjugation. It plays a pivotal role in optimizing the formation of the ternary complex, enhancing the physicochemical properties of the resulting PROTAC, and ultimately driving efficient and potent degradation of the target protein. The quantitative data from studies on IDO1-targeting PROTACs underscore the success of this linker strategy in developing effective protein degraders. The experimental protocols outlined provide a framework for the continued evaluation and optimization of PROTACs in preclinical research.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. Case study – PROTAC-induced degradation of cancer immunotherapy target IDO1 - Oncolines B.V. [oncolines.com]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Role of Thalidomide-NH-PEG8-Ts in Cereblon E3 Ligase Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Thalidomide-NH-PEG8-Ts as a critical component in the recruitment of the cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation. This molecule serves as a cornerstone in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. By facilitating the proximity-induced ubiquitination and subsequent degradation of specific proteins of interest, PROTACs offer a novel modality for therapeutic intervention in a wide range of diseases. This guide will delve into the mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the underlying biological and experimental frameworks.
Core Concepts: Cereblon-Mediated Protein Degradation
Cereblon functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This complex is instrumental in the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The UPS tags unwanted or damaged proteins with ubiquitin, marking them for destruction by the proteasome.
Thalidomide and its analogs, including the derivative within this compound, act as "molecular glues" by binding to cereblon.[2] This binding event alters the substrate specificity of the CRBN E3 ligase, enabling it to recognize and ubiquitinate proteins that it would not normally target. PROTACs leverage this by chemically linking a thalidomide derivative to a ligand that binds to a specific protein of interest. This bifunctional nature of PROTACs brings the target protein into close proximity with the CRBN E3 ligase, leading to the target's ubiquitination and degradation.
This compound: A Key Building Block for PROTACs
This compound is an E3 ligase ligand-linker conjugate. It comprises three key components:
-
Thalidomide derivative: This moiety serves as the high-affinity ligand for the cereblon E3 ligase.
-
PEG8 linker: An eight-unit polyethylene glycol chain provides the necessary spacing and flexibility for the PROTAC molecule to effectively bridge the target protein and cereblon.
-
Tosyl (Ts) group: This functional group allows for the straightforward chemical conjugation of a target protein ligand, completing the synthesis of the final PROTAC molecule.
The modular nature of this building block allows for its versatile application in the development of PROTACs against a multitude of protein targets.
Quantitative Data: A Case Study with an IDO1 PROTAC Degrader
To illustrate the efficacy of a thalidomide-based PROTAC utilizing a similar linker strategy, we present data from a well-characterized indoleamine 2,3-dioxygenase 1 (IDO1) degrader, PROTAC IDO1 Degrader-1. This PROTAC incorporates a thalidomide derivative for cereblon recruitment to degrade the IDO1 protein.
| Parameter | Value | Cell Line | Notes |
| DC₅₀ | 2.84 μM | HeLa | The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein.[3] |
| Dₘₐₓ | 93% | HeLa | The maximum percentage of target protein degradation achieved with the PROTAC.[3] |
| Time Dependence | 24 hours | HeLa | Significant dose-dependent degradation was observed after 24 hours of incubation.[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful development and characterization of PROTACs. Below are representative protocols for assessing cereblon binding and cellular protein degradation.
Ternary Complex Formation Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This assay is designed to quantify the formation of the ternary complex consisting of the target protein, the PROTAC, and the CRBN E3 ligase.
Materials:
-
Recombinant His-tagged Cereblon (His-CRBN)
-
Recombinant GST-tagged Target Protein (GST-POI)
-
This compound based PROTAC
-
Tb-anti-GST antibody (Donor fluorophore)
-
AF488-anti-His antibody (Acceptor fluorophore)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in Assay Buffer. Prepare working solutions of His-CRBN, GST-POI, Tb-anti-GST, and AF488-anti-His in Assay Buffer.
-
Assay Reaction:
-
Add 5 µL of the PROTAC dilution to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution of His-CRBN and GST-POI to each well.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of a pre-mixed solution of Tb-anti-GST and AF488-anti-His antibodies to each well.
-
Incubate at room temperature for 120 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Excite the donor fluorophore (Tb) at 340 nm and measure emission at both the donor (495 nm) and acceptor (520 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Cellular Protein Degradation Assay: Western Blot
This is a standard method to quantify the reduction of the target protein levels within cells following treatment with the PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa)
-
This compound based PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add Lysis Buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀.
Visualizing the Process
Diagrams created using Graphviz (DOT language) help to illustrate the complex biological pathways and experimental workflows involved.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for the TR-FRET ternary complex assay.
Caption: Workflow for assessing protein degradation via Western Blot.
References
In-Depth Technical Guide: Basic Properties of Thalidomide-NH-PEG8-Ts for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the fundamental properties of "Thalidomide-NH-PEG8-Ts," an E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting target proteins, mediate their degradation. "this compound" serves as a crucial building block in this technology, comprising a thalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase and a flexible 8-unit polyethylene glycol (PEG8) linker terminating in a tosyl (Ts) group for conjugation to a target protein ligand.
This document will delve into the mechanism of action, quantitative performance metrics, and detailed experimental protocols associated with the use of this linker-ligand conjugate, with a specific focus on its application in the well-documented "PROTAC IDO1 Degrader-1" (also known as HY-131911).
Core Properties of this compound
"this compound" is a synthetic chemical entity designed for the modular construction of PROTACs. Its key features include:
-
E3 Ligase Ligand: The thalidomide component serves as a potent binder to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This interaction is the cornerstone of its function, bringing the cellular protein degradation machinery into proximity with the target protein.
-
Linker: An 8-unit polyethylene glycol (PEG8) chain acts as a flexible linker. The length and flexibility of the linker are critical parameters in PROTAC design, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Reactive Handle: The tosyl (Ts) group at the terminus of the PEG linker provides a reactive site for conjugation with a ligand that binds to the protein of interest (POI). This allows for the creation of a heterobifunctional PROTAC molecule.
| Property | Value | Reference |
| Molecular Formula | C36H49N3O14S | |
| Molecular Weight | 779.85 g/mol | |
| Appearance | Solid | |
| Function | E3 Ligase Ligand-Linker Conjugate for PROTACs |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental principle behind the action of a PROTAC assembled using "this compound" is the hijacking of the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex (Target Protein-PROTAC-CRBN).
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity to the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling: The PROTAC molecule is not consumed in this process and can subsequently mediate the degradation of multiple target protein molecules, acting in a catalytic manner.
Below is a diagram illustrating this signaling pathway.
Caption: Mechanism of PROTAC-mediated protein degradation.
Case Study: PROTAC IDO1 Degrader-1 (HY-131911)
A concrete example of a PROTAC utilizing a thalidomide-PEG8 linker structure is "PROTAC IDO1 Degrader-1" (HY-131911). This molecule targets Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression, for degradation.
Quantitative Performance Data
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).
| Compound | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| PROTAC IDO1 Degrader-1 (HY-131911) | HeLa | 2.84 | 93 | [2][3] |
| PROTAC IDO1 Degrader-1 (HY-131911) | SKOV3 | 0.63 | ~50 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in characterizing a PROTAC such as IDO1 Degrader-1.
Cell Culture and IDO1 Induction
-
Cell Lines: HeLa (human cervical cancer) or U87 (human glioblastoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
IDO1 Induction: To ensure sufficient expression of the target protein, cells are treated with recombinant human interferon-gamma (IFN-γ) at a concentration of 50 ng/mL for 24 hours prior to PROTAC treatment.[5]
PROTAC Treatment
-
Stock Solution: A stock solution of the PROTAC (e.g., 10 mM in DMSO) is prepared.
-
Working Concentrations: The stock solution is serially diluted in culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Incubation: The IFN-γ-pretreated cells are then incubated with the various concentrations of the PROTAC for a specified duration, typically 24 hours.
Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to quantify the degradation of the target protein.
-
Cell Lysis:
-
After PROTAC treatment, the culture medium is removed, and the cells are washed with ice-cold Phosphate Buffered Saline (PBS).
-
Cells are lysed by adding RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
The cell lysate is collected by scraping and then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
The supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of total protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The samples are loaded onto a 10% or 12% SDS-polyacrylamide gel and separated by electrophoresis.
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-IDO1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
The membrane is washed three times with TBST.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After another three washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
-
Experimental Workflow Diagram
Caption: A typical workflow for assessing PROTAC-mediated protein degradation.
Conclusion
"this compound" is a valuable and versatile tool in the field of targeted protein degradation. Its thalidomide component effectively recruits the CRBN E3 ligase, while the PEG8 linker provides the necessary flexibility for the formation of a productive ternary complex. The case study of "PROTAC IDO1 Degrader-1" demonstrates the successful application of this linker-ligand conjugate in achieving potent and specific degradation of a therapeutically relevant target. The experimental protocols provided in this guide offer a solid foundation for researchers to design and execute their own studies to evaluate novel PROTACs built upon this and similar chemical scaffolds. As the field of targeted protein degradation continues to expand, the principles and methodologies outlined herein will remain central to the development of this exciting new class of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. 2488851-89-2(PROTAC IDO1 Degrader-1) | Kuujia.com [nl.kuujia.com]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Tosyl Group in Thalidomide-NH-PEG8-Ts: A Technical Guide to its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the tosyl group in the bifunctional molecule "Thalidomide-NH-PEG8-Ts," a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its chemical properties, its role in bioconjugation, and the experimental workflows for its application in targeted protein degradation.
Introduction: The Architecture of a PROTAC
PROTACs are revolutionary molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC typically consists of three components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a flexible linker that connects the two. "this compound" is a pre-fabricated E3 ligase ligand and linker combination, designed for efficient conjugation to a warhead of choice.
In this molecule:
-
Thalidomide serves as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
-
-NH- indicates an amine linkage connecting thalidomide to the linker.
-
PEG8 represents an eight-unit polyethylene glycol linker, which provides spacing and solubility.
-
-Ts is the abbreviation for the tosyl group (p-toluenesulfonyl), the focus of this guide.
The Tosyl Group: A Chemist's Ally for Bioconjugation
The tosyl group is a derivative of p-toluenesulfonic acid. Its inclusion at the terminus of the PEG linker in "this compound" is a strategic chemical choice that transforms the entire molecule into a versatile tool for PROTAC synthesis.
Chemical Structure and Properties
The tosyl group is an excellent leaving group in nucleophilic substitution reactions. This property is attributed to the resonance stabilization of the resulting tosylate anion. When a nucleophile attacks the carbon atom to which the tosyl group is attached, the tosylate anion departs, and its negative charge is delocalized across the three oxygen atoms of the sulfonyl group, making it a very stable and thus favorable leaving group.
Role in the Synthesis of PROTACs
The primary function of the tosyl group in "this compound" is to serve as a reactive handle for the facile conjugation of a "warhead" – a ligand that binds to the protein of interest. The warhead molecule will typically possess a nucleophilic functional group, such as an amine (-NH2), thiol (-SH), or hydroxyl (-OH) group. This nucleophile will attack the carbon atom at the end of the PEG linker, displacing the tosyl group and forming a stable covalent bond, thus completing the synthesis of the final PROTAC molecule. This reaction is a type of nucleophilic substitution.
Data Presentation: Quantitative Insights
The following table summarizes key quantitative data relevant to the components and function of thalidomide-based PROTACs.
| Parameter | Description | Value | Reference |
| Binding Affinity (Kd) | Dissociation constant of (S)-thalidomide to the CRBN E3 ligase. A lower Kd indicates stronger binding. | ~1-2 µM | [1][2] |
| Tosylation Yield | Typical yield for the tosylation of a terminal hydroxyl group on a PEG linker. | >95% | [3] |
| Nucleophilic Displacement Yield | Typical yield for the reaction of a tosylated PEG with an amine nucleophile. | ~70-90% | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a "this compound" precursor and its subsequent conjugation and characterization.
Synthesis of Thalidomide-NH-PEG8-OH (Precursor)
A plausible synthetic route to a precursor of the title compound involves the reaction of a thalidomide derivative with a PEG linker that has an amine at one end and a hydroxyl group at the other.
Materials:
-
4-Fluorothalidomide
-
O-(2-Aminoethyl)-O'-(2-hydroxyethyl)heptaethylene glycol (amino-PEG8-alcohol)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve 4-Fluorothalidomide (1 equivalent) and amino-PEG8-alcohol (1.2 equivalents) in DMSO.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at 80-90 °C for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Thalidomide-NH-PEG8-OH.
Tosylation of Thalidomide-NH-PEG8-OH to Yield this compound
Materials:
-
Thalidomide-NH-PEG8-OH
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Thalidomide-NH-PEG8-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (1.5-2 equivalents) to the solution.
-
Slowly add a solution of tosyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound.
Conjugation of this compound to a Warhead
Materials:
-
This compound
-
Warhead molecule with a nucleophilic handle (e.g., amine)
-
A suitable base (e.g., DIPEA or potassium carbonate)
-
A suitable solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve the warhead molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by LC-MS.
-
Work up the reaction by diluting with water and extracting with an appropriate organic solvent.
-
Purify the final PROTAC molecule using flash column chromatography or preparative HPLC.
Western Blot for PROTAC-Mediated Protein Degradation
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a desired period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4 °C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of "this compound" in PROTAC development.
Caption: Synthetic workflow for "this compound" and its conjugation to a warhead.
References
The Role of Thalidomide-NH-PEG8-Ts in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of "Thalidomide-NH-PEG8-Ts" as a pivotal tool in the field of targeted protein degradation (TPD). We will delve into its mechanism of action, applications in Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, TPD aims to remove the entire protein, offering a more complete and potentially more durable therapeutic effect.[2]
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[2] They consist of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Thalidomide and its Derivatives as E3 Ligase Ligands
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-known for their immunomodulatory and anti-cancer properties.[3] Their mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific "neosubstrates."[4]
In the context of PROTACs, thalidomide and its derivatives serve as potent E3 ligase ligands, or "E3 binders." By incorporating a thalidomide moiety into a PROTAC, researchers can effectively hijack the CRL4-CRBN complex to degrade a desired target protein.[3]
"this compound": A Key Building Block for PROTACs
"this compound" is a pre-synthesized chemical entity that combines a thalidomide-based CRBN ligand with a flexible 8-unit polyethylene glycol (PEG) linker, terminating in a tosyl (Ts) group.[5][6] This molecule is designed to streamline the synthesis of thalidomide-based PROTACs.
-
Thalidomide Moiety: This portion of the molecule is responsible for binding to the CRBN E3 ligase, initiating the degradation process.
-
PEG8 Linker: The 8-unit PEG linker provides the necessary spacing and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. The length and composition of the linker are critical for optimal degradation efficiency.
-
Tosyl Group (Ts): The tosyl group is a good leaving group, making the terminal amine of the PEG linker reactive for conjugation with a ligand for a protein of interest. This allows for the straightforward synthesis of the final PROTAC molecule.
Representative Synthesis of a Thalidomide-PEG-Linker
Application in an IDO1 PROTAC Degrader
A key application of a "this compound" analogue is in the development of a potent PROTAC degrader for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an immunosuppressive enzyme that is a promising target for cancer immunotherapy. In a study by Hu M, et al., a PROTAC (compound 2c ) was synthesized by coupling an IDO1 ligand to a thalidomide-PEG8-amine linker. This PROTAC demonstrated potent and sustained degradation of the IDO1 protein in HeLa cells.
Quantitative Data for an IDO1 PROTAC Degrader
The following table summarizes the quantitative data for the IDO1 PROTAC degrader (2c ) from the study by Hu M, et al.
| Parameter | Value | Cell Line | Description |
| DC50 | Not explicitly reported, but significant degradation observed at 1 µM | HeLa | The concentration of the PROTAC that results in 50% degradation of the target protein. |
| Dmax | 93% | HeLa | The maximum percentage of protein degradation achieved by the PROTAC. |
| Time to Dmax | 24 hours | HeLa | The time required to reach the maximum level of protein degradation. |
Signaling Pathway and Experimental Workflows
CRBN-Mediated Protein Degradation Pathway
Caption: CRBN-mediated targeted protein degradation pathway initiated by a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of a newly synthesized PROTAC.
Detailed Experimental Protocols
Western Blotting for Protein Degradation Assessment
This protocol outlines the general steps for assessing the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the protein of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and controls: DMSO vehicle, proteasome inhibitor + PROTAC) for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100 °C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the PROTAC compound.
Materials:
-
Cultured cells
-
PROTAC compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound (and DMSO control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is to confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.
Materials:
-
Cultured cells expressing the protein of interest and the E3 ligase
-
PROTAC compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Primary antibody against the protein of interest or the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as described in section 6.1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC compound (and DMSO control) in the presence of a proteasome inhibitor for a short period (e.g., 2-4 hours) to allow the ternary complex to accumulate.
-
Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or a component of the E3 ligase complex (e.g., CRBN) overnight at 4 °C. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the PROTAC's E3 ligase target (e.g., CRBN), and other components of the E3 ligase complex. An increased co-precipitation of the target protein with the E3 ligase in the presence of the PROTAC indicates ternary complex formation.
Conclusion
"this compound" represents a valuable and versatile tool for the development of PROTACs targeting a wide range of proteins for degradation. Its pre-synthesized nature, incorporating a potent CRBN ligand and an optimized linker, simplifies the synthetic process and allows researchers to focus on the development and evaluation of novel protein degraders. The data and protocols presented in this guide provide a solid foundation for utilizing this and similar reagents to advance the exciting field of targeted protein degradation.
References
- 1. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Evolution of a Paradigm Shift: A Technical Guide to Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, development, and core methodologies behind thalidomide-based Proteolysis Targeting Chimeras (PROTACs). From a drug with a dark past to a revolutionary tool in targeted protein degradation, thalidomide and its analogs have paved the way for a new therapeutic modality. This document provides a comprehensive overview of the key milestones, experimental protocols, and quantitative data that underpin this transformative technology.
A Serendipitous Discovery: The Rebirth of Thalidomide
Initially marketed in the 1950s as a sedative, thalidomide was infamously withdrawn from the market due to its severe teratogenic effects.[] However, subsequent research revealed its potent anti-inflammatory and anti-cancer properties, leading to its repurposing for treating leprosy and multiple myeloma.[] The true breakthrough in understanding thalidomide's mechanism of action came in 2010 with the identification of Cereblon (CRBN) as its direct cellular target.[] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[2] This discovery was pivotal, as it revealed that thalidomide acts as a "molecular glue," inducing the interaction between CRBN and neo-substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] This novel mechanism of action laid the foundation for the development of a new class of drugs: molecular glue degraders and, subsequently, thalidomide-based PROTACs.
From Molecular Glue to Bifunctional Degrader: The Genesis of Thalidomide-Based PROTACs
The concept of PROTACs, first proposed in 2001, involves a heterobifunctional molecule composed of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and degradation of the POI. The discovery that thalidomide and its analogs, such as lenalidomide and pomalidomide (collectively known as immunomodulatory drugs or IMiDs), could recruit the CRBN E3 ligase made them ideal candidates for the E3 ligase-recruiting moiety of PROTACs.[][3]
The development of thalidomide-based PROTACs offered several advantages, including the ability to target proteins previously considered "undruggable" that lack a functional active site for traditional inhibitors. By hijacking the cell's natural protein disposal system, PROTACs can catalytically degrade target proteins, often at very low concentrations.
Mechanism of Action: A Tripartite Alliance for Degradation
The signaling pathway for a thalidomide-based PROTAC is a well-orchestrated process leading to the selective removal of a target protein.
Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key quantitative parameters. These include the binding affinity of the ligands to their respective targets (CRBN and the POI), the efficiency of target protein degradation (DC50 and Dmax), and the pharmacokinetic properties of the molecule.
Binding Affinity and Degradation Efficiency
The following table summarizes key in vitro data for representative thalidomide-based PROTACs.
| PROTAC | Target Protein | E3 Ligase Ligand | CRBN Binding (KD, nM) | Target Binding (KD, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Cell Line |
| ARV-110 | Androgen Receptor (AR) | Pomalidomide analog | N/A | N/A | ~1 | >90 | VCaP |
| ARV-471 | Estrogen Receptor (ER) | Lenalidomide analog | N/A | N/A | ~1 | >90 | MCF7 |
| dBET1 | BRD4 | Thalidomide | N/A | ~150 (for JQ1) | 8 | >95 | MV4;11 |
| ZB-S-29 | SHP2 | Thalidomide | N/A | N/A | 6.02 | N/A | HeLa |
Pharmacokinetic Parameters
The clinical viability of PROTACs is heavily dependent on their pharmacokinetic profiles. Below are preclinical pharmacokinetic data for two clinical-stage thalidomide-based PROTACs.
| PROTAC | Species | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| ARV-110 | Rat | IV (2 mg/kg) | 2.5 ± 0.4 | 1050 ± 150 | 2420 ± 280 | 17.91 |
| PO (5 mg/kg) | 4.1 ± 0.7 | 120 ± 30 | 1080 ± 250 | |||
| ARV-471 | Rat | IV (2 mg/kg) | 3.1 ± 0.5 | 850 ± 120 | 2150 ± 310 | 24.12 |
| PO (5 mg/kg) | 5.2 ± 0.9 | 150 ± 40 | 1300 ± 290 |
Data adapted from preclinical studies.[4][5]
Experimental Protocols
The development and characterization of thalidomide-based PROTACs rely on a series of well-defined experimental protocols.
Experimental Workflow
The general workflow for developing a novel thalidomide-based PROTAC is an iterative process of design, synthesis, and biological evaluation.
Detailed Methodologies
This assay measures the binding of a PROTAC to CRBN in a competitive format.
-
Reagents and Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
Test PROTAC and control inhibitors (e.g., pomalidomide)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of the test PROTAC and control inhibitor in Assay Buffer.
-
Add 2.5 µL of the diluted compounds to the microplate wells.
-
Prepare a master mix containing the fluorescent thalidomide tracer and CRBN protein in Assay Buffer. The final concentrations should be optimized, but a starting point is 10 nM tracer and 20 nM CRBN.
-
Add 7.5 µL of the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: 620 nm, Emission: 680 nm).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
-
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.
-
Reagents and Materials:
-
Purified recombinant human E1 activating enzyme (e.g., UBE1)
-
Purified recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant human CRL4-CRBN complex
-
Purified recombinant target protein (POI)
-
Human recombinant ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT
-
Test PROTAC
-
SDS-PAGE gels and Western blot reagents
-
Antibodies: anti-POI, anti-ubiquitin
-
-
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube on ice.
-
To the tube, add the following components in order:
-
Ubiquitination Reaction Buffer
-
ATP (final concentration 2 mM)
-
Ubiquitin (final concentration 10 µM)
-
E1 enzyme (final concentration 100 nM)
-
E2 enzyme (final concentration 500 nM)
-
CRL4-CRBN complex (final concentration 50 nM)
-
Target protein (final concentration 200 nM)
-
Test PROTAC (at desired concentration, e.g., 1 µM) or DMSO control
-
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting, probing with antibodies against the POI to observe higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
This is the standard method to quantify the degradation of the target protein in a cellular context.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test PROTAC
-
DMSO (vehicle control)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: anti-POI, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test PROTAC or DMSO for the desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
-
Conclusion and Future Directions
The journey of thalidomide from a medical disaster to a cornerstone of targeted protein degradation is a testament to the power of scientific inquiry. Thalidomide-based PROTACs have emerged as a powerful therapeutic modality with the potential to address a wide range of diseases, including cancers and neurodegenerative disorders. The continued exploration of new E3 ligase ligands, optimization of linker chemistry, and a deeper understanding of the biology of ternary complex formation will undoubtedly fuel the development of the next generation of protein degraders, offering hope for previously untreatable conditions.
References
A Technical Guide to the Preliminary Investigation of Thalidomide-NH-PEG8-Ts for Novel PROTAC Development
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4] This catalytic mechanism allows for the removal of proteins previously considered "undruggable."[1]
This guide provides a technical overview of "Thalidomide-NH-PEG8-Ts," a commercially available E3 ligase ligand-linker conjugate, and outlines a preliminary framework for its application in the development of novel PROTACs.
Core Components of this compound
This compound is a pre-synthesized building block designed to streamline the initial phases of PROTAC discovery.[5][6] It comprises three distinct chemical motifs:
-
Thalidomide: This moiety functions as the E3 ligase ligand. Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-characterized binders of Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[7][][9] By incorporating thalidomide, a PROTAC can recruit the CRBN E3 ligase to induce degradation of the target protein.
-
PEG8 Linker: This component is an eight-unit polyethylene glycol (PEG) chain. The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[3][10] PEG linkers are known to impart hydrophilicity, which can improve the solubility of the final PROTAC molecule.[3] The length of the linker—in this case, eight PEG units—is a crucial parameter that often requires optimization for each specific POI and E3 ligase pair.[10]
-
Tosyl (Ts) Group: The tosylate is a well-known leaving group in organic chemistry. Its inclusion in this molecule suggests that it is intended for facile chemical conjugation to a corresponding nucleophilic group (such as an amine or thiol) on the POI ligand, completing the synthesis of the full PROTAC molecule.
Logical Relationship of PROTAC Components
The diagram below illustrates the modular nature of a PROTAC synthesized using the this compound building block.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Potential Targets for Thalidomide-NH-PEG8-Ts-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on PROTACs utilizing "Thalidomide-NH-PEG8-Ts" as a pre-synthesized building block, which incorporates a thalidomide analog to recruit the Cereblon (CRBN) E3 ligase and an 8-unit polyethylene glycol (PEG) linker.[3] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, these PROTACs can induce the degradation of a wide array of protein targets, including those previously considered "undruggable".[4][] This document provides an in-depth exploration of potential targets, methodologies for their development and validation, and the underlying signaling pathways.
Mechanism of Action
Thalidomide and its analogs, such as pomalidomide and lenalidomide, function as molecular glues that induce a novel interaction between the CRBN E3 ligase and "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome.[] In the context of a PROTAC, the thalidomide moiety serves to recruit the CRBN E3 ligase complex (comprising DDB1, CUL4A, and ROC1).[] The other end of the PROTAC molecule contains a ligand that binds to a specific protein of interest. The PEG8 linker in "this compound" provides the necessary spacing and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity-induced ubiquitination marks the target protein for degradation by the 26S proteasome.
Potential Protein Targets
The versatility of the PROTAC platform allows for the targeting of a broad spectrum of proteins. The choice of a warhead (ligand for the POI) determines the target specificity. Based on the extensive research into CRBN-recruiting PROTACs, a wide range of protein classes are viable targets. The following table summarizes potential targets, many of which have been successfully degraded using thalidomide or pomalidomide-based PROTACs.
| Target Class | Specific Examples | Disease Relevance | Reported DC50/Kd (nM) | Reference (if available) |
| Kinases | Bruton's Tyrosine Kinase (BTK), Anaplastic Lymphoma Kinase (ALK), BCR-ABL, Cyclin-Dependent Kinases (CDKs), EGFR | Cancer, Autoimmune Diseases | 1-100 | [1][][6] |
| BET Proteins | BRD2, BRD3, BRD4 | Cancer, Inflammation | 1-50 | [1] |
| Nuclear Receptors | Androgen Receptor (AR), Estrogen Receptor (ER) | Prostate Cancer, Breast Cancer | 1-100 | [2][6] |
| Transcription Factors | STAT3 | Cancer | 10-500 | [1][6] |
| Scaffolding Proteins | SHP2 | Cancer | ~6 | |
| Anti-Apoptotic Proteins | BCL-XL, MCL-1 | Cancer | 10-1000 | [6] |
| Histone Deacetylases | HDAC6 | Cancer, Neurodegenerative Diseases | 5-200 | [6] |
| Sirtuins | SIRT2 | Cancer, Neurodegenerative Diseases | 10-500 | [6] |
Note: DC50 (concentration for 50% degradation) and Kd (dissociation constant) values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions. The values presented are illustrative ranges based on published data for various thalidomide/pomalidomide-based PROTACs and may not directly reflect the performance of a "this compound"-based construct.
Experimental Protocols
The development and validation of a novel PROTAC involves a series of well-defined experimental procedures.
Synthesis of a "this compound"-based PROTAC
Principle: This protocol outlines a general approach for conjugating a protein of interest (POI) ligand to the "this compound" linker. The tosyl (Ts) group is a good leaving group, allowing for nucleophilic substitution by a suitable functional group on the POI ligand (e.g., an amine or thiol).
Materials:
-
This compound
-
Ligand for the protein of interest (containing a nucleophilic group)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the POI ligand in anhydrous DMF.
-
Add DIPEA to the solution (typically 2-3 equivalents).
-
Add "this compound" (typically 1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by preparative HPLC.
-
Characterize the final PROTAC product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
A solid-phase synthesis approach can also be employed for the rapid generation of a library of PROTACs with different POI ligands.[7][8][9][10]
Validation of Target Protein Degradation by Western Blot
Principle: Western blotting is a fundamental technique to quantify the reduction in the levels of the target protein upon treatment with the PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC or DMSO for a specified time (e.g., 4, 8, 16, 24 hours). Include a positive control with the PROTAC and a proteasome inhibitor (MG132) to confirm that degradation is proteasome-dependent.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and time points.
Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to demonstrate the PROTAC-dependent interaction between the target protein and the CRBN E3 ligase.
Materials:
-
Cultured cells (preferably overexpressing tagged versions of the target protein or CRBN for easier detection)
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody for immunoprecipitation (e.g., anti-Flag if using a Flag-tagged protein, or an antibody against the endogenous protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for western blot detection (against the target protein and CRBN)
Procedure:
-
Treat cells with the PROTAC or DMSO for a short period (e.g., 1-4 hours) to capture the transient ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with the immunoprecipitating antibody overnight at 4 °C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by western blot, probing for the presence of both the target protein and CRBN. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the DMSO control indicates the formation of the ternary complex. A two-step co-immunoprecipitation can also be employed for more rigorous validation.[11][12][13]
Visualizations
Signaling Pathway of a Thalidomide-Based PROTAC
Caption: Mechanism of action of a this compound-based PROTAC.
Experimental Workflow for PROTAC Development and Validation
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. njbio.com [njbio.com]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [ouci.dntb.gov.ua]
- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Thalidomide-NH-PEG8-Ts for Inducing Target Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Thalidomide-NH-PEG8-Ts, a synthetic E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the chemical properties of this compound, a generalized methodology for its conjugation in PROTAC synthesis, its mechanism of action in inducing protein ubiquitination, and key experimental protocols for the evaluation of PROTAC efficacy. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its application in targeted protein degradation.
Introduction to this compound in Targeted Protein Degradation
The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address protein targets previously considered "undruggable." At the forefront of this technology are PROTACs, heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]
This compound is a key building block in the synthesis of these PROTACs. It is an E3 ligase ligand-linker conjugate, comprising three essential components: a thalidomide derivative that binds to the E3 ligase Cereblon (CRBN), a flexible 8-unit polyethylene glycol (PEG8) linker, and a terminal tosyl (Ts) group.[2] This pre-fabricated conjugate simplifies the synthesis of PROTACs by providing a readily available E3 ligase binding moiety and a versatile linker for conjugation to a ligand that targets a specific protein of interest.
Chemical Properties and Role of Components
This compound is a white to off-white solid with the molecular formula C36H49N3O14S and a molecular weight of 779.86 g/mol .[3][4] Its structure and the function of its constituent parts are detailed below.
| Component | Chemical Structure | Role in PROTAC Function |
| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione[5] | Binds to the E3 ubiquitin ligase Cereblon (CRBN), acting as the E3 ligase recruiting element of the PROTAC.[2] |
| PEG8 Linker | -(CH2CH2O)8- | A flexible, hydrophilic spacer that connects the thalidomide moiety to the target protein ligand. The length and flexibility of the PEG linker are crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[6] |
| Tosyl (Ts) Group | -SO2C6H4CH3 | A good leaving group that facilitates the nucleophilic substitution reaction with a suitable functional group (e.g., an amine) on the target protein ligand, enabling the final step of PROTAC synthesis.[7] |
Synthesis of PROTACs using this compound
The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction where the tosyl group is displaced by a nucleophile on the target protein ligand. A generalized synthetic scheme is presented below. This can be performed in solution-phase or adapted for solid-phase synthesis.[8][9]
Generalized Solution-Phase Synthesis Protocol:
-
Dissolution: Dissolve the target protein ligand (containing a primary or secondary amine) and this compound in an appropriate aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the deprotonation of the amine on the target protein ligand.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction progress by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified using a suitable chromatographic method, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action: Inducing Protein Ubiquitination
The PROTAC synthesized with this compound functions by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Quantitative Assessment of PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for PROTACs utilizing thalidomide and PEG linkers against various protein targets. Note: Data for PROTACs synthesized specifically with this compound is not publicly available; this table provides analogous data for structurally similar PROTACs.
| PROTAC | Target Protein | Linker | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| dBET1 | BRD4 | 4-unit PEG | ~10 | >95 | 22Rv1 | [10] |
| A1874 | BRD4 | 4-unit PEG | 5 | >90 | RS4;11 | [1] |
| PROTAC 49 | BRD4 | Alkyne-based | <500 | Not specified | H661 | [1] |
| PROTAC 11 | SHP2 | 11-atom PEG-containing | 6.02 | Not specified | Not specified | [11] |
Experimental Protocols
The following are generalized protocols for assessing the efficacy of a newly synthesized PROTAC.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.[12][13]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation is dependent on the ubiquitination machinery.[14]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 5x DC50). Include a vehicle control and a proteasome inhibitor control (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619).
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein, coupled to protein A/G magnetic beads, overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform western blotting as described in section 6.1, but probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1).
-
-
Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated and proteasome inhibitor-treated lanes indicates polyubiquitination of the target protein.
-
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its pre-packaged thalidomide and PEG linker components streamline the development of novel protein degraders. A thorough understanding of its chemical properties, a robust synthetic strategy, and appropriate biochemical and cellular assays are essential for the successful design and evaluation of effective PROTACs for therapeutic and research applications. This guide provides a foundational framework for researchers to utilize this compound in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. lifesensors.com [lifesensors.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of a Protein Ligand to "Thalidomide-NH-PEG8-Ts"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. "Thalidomide-NH-PEG8-Ts" is a key building block in the synthesis of PROTACs that utilize the Cereblon (CRBN) E3 ligase. This molecule comprises the thalidomide moiety, which binds to CRBN, and an 8-unit polyethylene glycol (PEG8) linker pre-activated with a tosyl (Ts) group. The tosyl group is an excellent leaving group, facilitating the conjugation of a protein ligand containing a nucleophilic functional group, typically a primary amine.
These application notes provide a detailed protocol for the conjugation of a protein ligand to "this compound", as well as methods for the purification and characterization of the resulting PROTAC.
Principle of the Reaction
The conjugation of a protein ligand to "this compound" is achieved through a nucleophilic substitution reaction. The tosyl group on the PEG8 linker is displaced by a primary amine on the protein ligand. This reaction forms a stable amine linkage, covalently connecting the protein ligand to the thalidomide-PEG8 moiety. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein ligand with a primary amine functional group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, etc.)
Protocol 1: Conjugation of Protein Ligand to this compound
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the tosyl group.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
-
Prepare stock solutions of this compound and the protein ligand in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the protein ligand solution (1.0 equivalent).
-
Add this compound solution (1.0 - 1.2 equivalents). The slight excess of the thalidomide linker can help drive the reaction to completion.
-
Add a non-nucleophilic base, such as DIPEA or TEA (2.0 - 3.0 equivalents), to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C) or elevate the temperature to 37-50°C to increase the reaction rate.
-
Monitor the reaction progress by LC-MS. Take small aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours) and analyze for the consumption of starting materials and the formation of the desired product.
-
The reaction is typically complete within 12-24 hours.
-
-
Work-up (optional, depending on the scale and downstream purification):
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be redissolved in a suitable solvent for purification.
-
Protocol 2: Purification of the PROTAC Conjugate by Reverse-Phase HPLC
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as DMSO or a mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% TFA or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95-100%) over 20-30 minutes. The exact gradient should be optimized based on the polarity of the PROTAC.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: UV detection at a wavelength where the protein ligand and/or the thalidomide moiety absorb (e.g., 254 nm or 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired PROTAC.
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the product.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final PROTAC as a solid.
-
Protocol 3: Characterization of the PROTAC Conjugate
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject a small amount of the purified PROTAC into the LC-MS system.
-
Confirm the molecular weight of the product. The observed mass should correspond to the calculated mass of the conjugated PROTAC.
-
Assess the purity of the sample by integrating the peak area of the product in the chromatogram.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of characteristic peaks from both the protein ligand and the thalidomide-PEG8 moiety. The disappearance of the tosyl group signals and the appearance of new signals corresponding to the newly formed linkage can confirm successful conjugation.
-
Data Presentation
Table 1: Representative Reaction Conditions for PROTAC Synthesis
| Parameter | Condition | Notes |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants and prevents side reactions. |
| Base | DIPEA or TEA (2-3 eq.) | Neutralizes the acidic byproduct. |
| Temperature | 25 - 50 °C | Higher temperatures can accelerate the reaction. |
| Reaction Time | 12 - 24 hours | Monitor by LC-MS for completion. |
| Stoichiometry | 1:1 to 1:1.2 (Ligand:Linker) | A slight excess of the linker can improve yield. |
Table 2: Typical Purification and Characterization Data
| Parameter | Typical Value/Result | Method |
| Purity | >95% | Reverse-Phase HPLC |
| Molecular Weight | Confirmed to ± 1 Da | LC-MS (ESI) |
| Structural Confirmation | Consistent with expected structure | ¹H and ¹³C NMR |
| Yield | 30 - 70% | Varies depending on the ligand and reaction scale. |
Visualization
Experimental Workflow
Caption: Workflow for PROTAC synthesis, purification, and characterization.
PROTAC Mechanism of Action: CRBN-Mediated Ubiquitination
Caption: CRBN-mediated targeted protein degradation by a PROTAC.
Application Notes and Protocols for Thalidomide-NH-PEG8-Ts in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-PEG8-Ts is a key chemical tool for researchers engaged in targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, incorporating a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a flexible 8-unit polyethylene glycol (PEG8) linker.[1] This molecule is a crucial component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]
The thalidomide moiety of this compound specifically binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5][6] By attaching a ligand for a protein of interest to the tosyl (Ts) group of this molecule, a PROTAC can be created to induce the degradation of that specific protein. A notable application is in the development of PROTACs targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.[7][8]
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following table summarizes representative quantitative data for a CRBN-based PROTAC targeting IDO1 with a PEG linker. These values can serve as a starting point for optimizing experiments with a PROTAC synthesized from this compound.
| Parameter | Value | Cell Line | Notes |
| DC₅₀ | 2.84 µM | HeLa | DC₅₀ (half-maximal degradation concentration) for an IDO1 PROTAC with a 7-unit PEG linker after 24-hour treatment. |
| Dₘₐₓ | >90% | HeLa | Dₘₐₓ (maximum degradation) for the same IDO1 PROTAC after 24-hour treatment. |
| Effective Concentration | 0.1 - 10 µM | U-87 MG, HeLa | Effective concentration range for observing IDO1 degradation with CRBN-based PROTACs. A concentration of 10 µM is often used for initial screening. |
| Incubation Time | 24 - 48 hours | U-87 MG, HeLa | Typical incubation time to observe significant protein degradation. |
| IFNγ Induction | 5-50 ng/mL | U-87 MG, HeLa | Interferon-gamma is often used to induce the expression of IDO1 in cancer cell lines prior to PROTAC treatment. |
Experimental Protocols
General Workflow for Evaluating a PROTAC
Detailed Protocol: Assessing IDO1 Degradation
This protocol provides a method for evaluating the degradation of IDO1 in a cancer cell line (e.g., HeLa or U-87 MG) using a PROTAC synthesized from this compound.
Materials:
-
HeLa or U-87 MG cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PROTAC stock solution (dissolved in DMSO)
-
Recombinant human Interferon-gamma (IFNγ)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IDO1 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Culture HeLa or U-87 MG cells to ~80% confluency.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Induction of IDO1 Expression:
-
Allow cells to adhere overnight.
-
The following day, treat the cells with IFNγ (e.g., 5-50 ng/mL) for 24 hours to induce IDO1 expression.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete culture medium. A common concentration range for initial experiments is 0.01 to 10 µM. Include a vehicle control (DMSO).
-
Remove the IFNγ-containing medium and replace it with the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for 24 to 48 hours.
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IDO1 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IDO1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of IDO1 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Signaling Pathway
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response. By degrading IDO1, a PROTAC can help to restore immune surveillance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fortislife.com [fortislife.com]
- 5. researchgate.net [researchgate.net]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. lifesensors.com [lifesensors.com]
Application Notes and Protocols: Thalidomide-NH-PEG8-Ts in the Development of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Thalidomide-NH-PEG8-Ts as a critical building block in the development of novel therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for key experiments are provided to guide researchers in the application of this molecule.
Introduction
This compound is a bifunctional molecule composed of a thalidomide derivative, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a tosyl (Ts) activated eight-unit polyethylene glycol (PEG8) linker. This construct is a valuable tool in the field of targeted protein degradation, enabling the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The primary application of this compound is in the generation of PROTACs that hijack the CRBN E3 ligase to induce the degradation of specific proteins of interest. One notable example is its use in the synthesis of a potent degrader of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[1][2][3]
Application: Development of an IDO1 PROTAC Degrader
This compound has been successfully utilized to synthesize a PROTAC that targets IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites. The developed IDO1 PROTAC, referred to as HY-131911 or compound 2c in some literature, effectively induces the degradation of IDO1 in cancer cell lines.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the IDO1 PROTAC degrader synthesized using a thalidomide-PEG linker.
| Parameter | Value | Cell Line | Reference |
| DC50 (Degradation Concentration 50%) | 2.84 μM | HeLa | [4] |
| Dmax (Maximum Degradation) | >90% | HeLa | [2][3] |
| IDO1 Inhibition (IC50) | >100 μM | HeLa | [3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of a PROTAC synthesized using this compound to induce the degradation of a target protein (e.g., IDO1) via the Cereblon-mediated ubiquitin-proteasome pathway.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Synthesis of IDO1 PROTAC from this compound
This protocol outlines the general steps for synthesizing an IDO1 PROTAC using this compound and an IDO1 ligand. For a detailed synthesis of a specific IDO1 PROTAC like HY-131911, refer to the supplementary information in the cited literature.[2]
Materials:
-
This compound
-
IDO1 inhibitor with a suitable reactive group (e.g., an amine for reaction with the tosyl group)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the IDO1 inhibitor in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, purify the crude product by preparative HPLC.
-
Characterize the final PROTAC product using MS and NMR to confirm its identity and purity.
Western Blot Analysis for IDO1 Degradation
This protocol is used to quantify the degradation of IDO1 protein in cells treated with the PROTAC.
Materials:
-
HeLa or other suitable cancer cell line
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
IDO1 PROTAC
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-IDO1 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
Treat the cells with varying concentrations of the IDO1 PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software to determine the percentage of IDO1 degradation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating a novel PROTAC synthesized from this compound.
Caption: Workflow for PROTAC development and evaluation.
Conclusion
This compound is a versatile and effective E3 ligase ligand-linker conjugate for the development of PROTACs. Its application in the creation of an IDO1 degrader highlights its potential for generating novel therapeutics that can target and eliminate disease-causing proteins. The protocols and data presented here provide a foundation for researchers to utilize this valuable tool in their drug discovery efforts.
References
Techniques for assessing protein degradation with "Thalidomide-NH-PEG8-Ts"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-PEG8-Ts is a key chemical tool utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate target proteins from cells. This molecule is an E3 ligase ligand-linker conjugate, incorporating the well-characterized Cereblon (CRBN) ligand, thalidomide, connected to a polyethylene glycol (PEG8) linker with a terminal tosyl (Ts) group.[1][2][3] The thalidomide moiety hijacks the CRBN E3 ubiquitin ligase complex, while the linker allows for the attachment of a ligand specific to a protein of interest (POI). The resulting PROTAC molecule forms a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5][6]
These application notes provide a comprehensive overview of the techniques and protocols required to assess the protein degradation efficacy of PROTACs constructed using this compound.
Mechanism of Action: CRBN-Mediated Protein Degradation
PROTACs utilizing a thalidomide-based ligand function by coopting the cellular ubiquitin-proteasome system (UPS). The thalidomide component of the PROTAC binds to Cereblon (CRBN), which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[7][8][9][10] This binding event, in conjunction with the binding of the other end of the PROTAC to the target protein, brings the target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][11]
Experimental Workflow for Assessing Protein Degradation
A systematic approach is crucial for evaluating the efficacy of a PROTAC. The following workflow outlines the key stages, from initial cell treatment to data analysis.
Key Experimental Protocols
Western Blotting for Protein Degradation Assessment
Western blotting is a fundamental technique to quantify the reduction in the level of a specific protein following PROTAC treatment.[12]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[12][13]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the protein of interest.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (for dose-response) or with a fixed concentration for various time points (for time-course). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.[12][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST.[12]
-
Secondary Antibody and Detection: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to confirm equal protein loading across all lanes.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Mass Spectrometry-Based Proteomics for Global Protein Profiling
Mass spectrometry (MS)-based proteomics provides an unbiased, global view of protein level changes in response to PROTAC treatment. This is crucial for assessing the selectivity of the degrader and identifying potential off-target effects.[16][17][18][19]
Protocol Outline:
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides (typically with trypsin).
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and more accurate relative quantification.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the peptides and their corresponding proteins. Quantify the relative abundance of each identified protein across the different treatment conditions.
-
Interpretation: Identify proteins that are significantly down-regulated in the PROTAC-treated samples compared to the control. The primary target should be among the most significantly degraded proteins. Any other significantly degraded proteins may represent off-targets.
Live-Cell Assays for Kinetic Analysis
Live-cell assays are powerful tools for measuring protein degradation in real-time and determining the kinetics of degradation and recovery.[11][20][21]
Example: NanoBRET™ and HiBiT Technologies
-
NanoBRET™ Ternary Complex Assay: This assay can be used to measure the formation of the ternary complex (POI-PROTAC-CRBN) in live cells, which is the initial step in the degradation process.[11][21]
-
HiBiT Protein Degradation Assay: This technology involves inserting a small 11-amino-acid tag (HiBiT) into the endogenous gene of the target protein using CRISPR/Cas9. In the presence of a complementary larger fragment (LgBiT), a bright luminescent signal is produced. A decrease in luminescence directly correlates with the degradation of the HiBiT-tagged protein. This allows for sensitive, real-time kinetic measurements of protein levels.[20]
General Protocol for HiBiT Assay:
-
Cell Line Generation: Generate a stable cell line with the HiBiT tag knocked into the gene of the protein of interest.
-
Assay Setup: Plate the HiBiT-tagged cells in a multi-well plate.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Luminescence Measurement: At desired time points, add the LgBiT protein and substrate, and measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal over time for each PROTAC concentration to determine the rate of degradation (k_deg_) and the maximum level of degradation (D_max_).
Data Presentation
Quantitative data from protein degradation experiments should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Summary of Protein Degradation Potency and Efficacy
| PROTAC Compound | Target Protein | Cell Line | Assay Method | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Time Point (h) |
| Example PROTAC 1 | BRD4 | HeLa | Western Blot | 15 | 92 | 24 |
| Example PROTAC 2 | BTK | MOLM-14 | HiBiT Assay | 5 | 98 | 18 |
| Your PROTAC | Your POI | Your Cell Line | Your Method | Calculate | Calculate | Specify |
¹DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein at a specific time point. This is a measure of the PROTAC's potency. ²Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at a specific time point. This is a measure of the PROTAC's efficacy.[22]
The assessment of protein degradation mediated by PROTACs constructed with this compound requires a multi-faceted experimental approach. By combining traditional methods like Western blotting with advanced techniques such as mass spectrometry and live-cell assays, researchers can thoroughly characterize the potency, efficacy, kinetics, and selectivity of their novel protein degraders. The protocols and workflows described herein provide a robust framework for guiding these critical studies in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Degradation and PROTACs [promega.com.cn]
- 12. Protein degradation analysis by western blot [bio-protocol.org]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. bio-rad.com [bio-rad.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Degrader [proteomics.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Degradation assay and stability analysis - Profacgen [profacgen.com]
Best practices for storing and handling "Thalidomide-NH-PEG8-Ts"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed best practices and protocols for the storage, handling, and experimental use of Thalidomide-NH-PEG8-Ts, a synthesized E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology.[1][2]
Product Information
| Property | Value |
| Molecular Formula | C₃₆H₄₉N₃O₁₄S |
| Molecular Weight | 779.86 g/mol |
| Appearance | Solid |
| Description | A synthesized Thalidomide-PEG8 E3 ligase linker for PROTAC-mediated degradation of target proteins, such as IDO1.[1][2] |
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound. The compound is sensitive to moisture, light, and oxidation.[3]
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Powder | -20°C[3] | Store in a tightly sealed container in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[3] For long-term stability, storing under an inert atmosphere (e.g., Argon or Nitrogen) with a desiccant is recommended. | 3 years |
| In Solvent (e.g., DMSO) | -80°C[3] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. For stock solutions in DMSO, use within 6 months when stored at -80°C.[4] | 1 year |
General Recommendations for PEGylated Compounds:
-
PEG derivatives should be stored under Nitrogen or Argon and in the dark.
-
When removing from storage, allow the container to warm slowly to room temperature before opening to prevent condensation.
-
After use, backfill the container with an inert gas before re-sealing.
Handling and Safety Precautions
Thalidomide and its derivatives are potent teratogens and require strict handling procedures to prevent exposure.
Engineering Controls:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Ensure easy access to a safety shower and eyewash station.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Wear protective gloves (e.g., nitrile).
-
Body Protection: Wear an impervious lab coat.
-
Respiratory Protection: Use a suitable respirator if dust or aerosols are generated.[3]
Safe Handling Practices:
-
Avoid inhalation of dust and contact with eyes and skin.[3]
-
Do not eat, drink, or smoke when handling the product.[3]
-
Wash hands thoroughly after handling.[3]
-
For male and female researchers of reproductive potential, be aware of the severe risks of birth defects associated with thalidomide exposure.
Spill and Waste Disposal:
-
In case of a spill, absorb with a liquid-binding material (e.g., diatomite).[3]
-
Decontaminate surfaces with alcohol.[3]
-
Dispose of contaminated material and waste in accordance with local, regional, and national regulations.[3]
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.[3]
Protocol for In-Cell Western Blot to Assess Protein Degradation
This protocol provides a method to quantify the degradation of a target protein (e.g., IDO1) in cells treated with a PROTAC incorporating this compound.
Materials:
-
Adherent cells expressing the target protein
-
96-well black-walled imaging plates
-
This compound PROTAC
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, Tubulin)
-
Fluorophore-conjugated secondary antibodies
-
Imaging system capable of detecting fluorescence in microplates
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well black-walled plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the this compound PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Fixation: After incubation, remove the media and wash the cells once with PBS. Add 100 µL of Fixation Solution to each well and incubate for 15 minutes at room temperature.[5]
-
Permeabilization: Wash the cells three times with PBS. Add 100 µL of Permeabilization Buffer to each well and incubate for 15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of the primary antibody solution (diluted in Blocking Buffer) to each well. Incubate overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Add 50 µL of the fluorophore-conjugated secondary antibody solution (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature in the dark.[5]
-
Imaging: Wash the cells three times with PBS. Add 100 µL of PBS to each well. Image the plate using a microplate reader with appropriate filter sets for the chosen fluorophores.
-
Data Analysis: Quantify the fluorescence intensity for the target protein and the loading control. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol for Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of the this compound containing PROTAC.
Materials:
-
Cells of interest
-
96-well clear cell culture plates
-
This compound PROTAC
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Diagrams
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: General experimental workflow for evaluating a PROTAC.
Caption: Relationship between best practices and experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound|2488761-07-3|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Applications of Thalidomide-Based PROTACs
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-based moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. While "Thalidomide-NH-PEG8-Ts" itself is a chemical intermediate for synthesis, this document focuses on the resulting PROTACs that share its core components: a thalidomide derivative, a polyethylene glycol (PEG) linker, and a warhead targeting a specific protein of interest (POI).[1][2][3][4]
Application Notes
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the body's own ubiquitin-proteasome system (UPS).[5][6] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7][8] PROTACs utilizing thalidomide or its analogs (e.g., lenalidomide, pomalidomide) as the E3 ligase ligand specifically recruit the Cereblon (CRBN) E3 ligase complex.[9][10][11] The PEG8 component of the intermediate refers to an eight-unit polyethylene glycol linker, a common choice in PROTAC design for its favorable physicochemical properties, such as enhancing solubility.[2][8] The tosylate ("Ts") group is a reactive leaving group, enabling the covalent attachment of a "warhead" or ligand that specifically binds to the target protein.
Upon administration, the PROTAC forms a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[7][10] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be released to catalyze further rounds of degradation.[7][12] This catalytic mechanism allows PROTACs to be effective at very low concentrations.[6]
Key In Vivo Applications
Thalidomide-based PROTACs have shown significant promise in preclinical in vivo models across various therapeutic areas, most notably in oncology.
-
Oncology: This is the most explored area for PROTACs. By targeting key cancer-driving proteins, these degraders can induce potent anti-tumor effects.
-
Bruton's Tyrosine Kinase (BTK) Degradation: BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated strategy for B-cell malignancies.[13] Several thalidomide-based PROTACs have been developed to degrade BTK, showing efficacy in lymphoma models, including those resistant to conventional inhibitors.[14][15][16]
-
Bromodomain and Extra-Terminal (BET) Protein Degradation: BET proteins, such as BRD4, are epigenetic readers that regulate the transcription of key oncogenes like MYC. The PROTAC dBET1, which links the BRD4 inhibitor JQ1 to a thalidomide derivative, effectively induces BRD4 degradation and delays leukemia progression in mouse models.[9][17]
-
SHP2 Degradation: The SHP2 phosphatase is a key node in oncogenic signaling pathways like RAS-ERK. Thalidomide-based PROTACs have been developed to degrade SHP2, demonstrating a novel therapeutic strategy for SHP2-mediated cancers.[18]
-
Advantages and Challenges of In Vivo Use
Advantages:
-
Catalytic Activity: PROTACs can degrade multiple target proteins, leading to sustained pharmacodynamic effects at low doses.[6]
-
Overcoming Resistance: By physically eliminating the target protein, PROTACs can overcome resistance mechanisms associated with inhibitors, such as target overexpression or mutations in the drug-binding site.[14]
-
Targeting the "Undruggable" Proteome: PROTACs can target proteins lacking active sites, such as scaffolding proteins and transcription factors, expanding the range of druggable targets.[5][14]
-
Improved Selectivity: The formation of a stable ternary complex can introduce an additional layer of selectivity, sometimes leading to degradation of one protein family member over others, even if the warhead binds to several.[19]
Challenges:
-
Pharmacokinetics and Oral Bioavailability: PROTACs are large molecules that often violate Lipinski's "rule of five," leading to challenges in achieving good oral bioavailability, cell permeability, and metabolic stability.[6][20][21] Strategies to overcome this include administering with food or using prodrug approaches.[6][20]
-
On-Target and Off-Target Toxicity: Degradation of the target protein in healthy tissues can lead to on-target toxicity. Additionally, the thalidomide moiety itself can have biological effects, and unintended degradation of other proteins ("off-target" effects) must be carefully evaluated.
-
Delivery and Formulation: The physicochemical properties of PROTACs can make them difficult to formulate for in vivo administration, often requiring specialized vehicles.[5][22]
Data Presentation
Table 1: In Vivo Efficacy of Representative Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Disease Model | Administration | Dosing Regimen | Efficacy Readout |
| dBET1 | BRD4 | AML Xenograft (MV4;11 cells) | Intraperitoneal (i.p.) | 50 mg/kg, daily | Delayed leukemia progression; Reduced tumor burden |
| UBX-382 | BTK (WT & C481S Mutant) | Human Lymphoma CDX Model | Oral (p.o.) | 100 mg/kg, twice daily | Significant tumor growth inhibition |
| Compound 1 (MS181) | PRC1 (via EED binding) | Prostate Cancer Xenograft (22Rv1) | Intraperitoneal (i.p.) | 50 mg/kg | Maintained plasma concentration above 1 µM for 2 hours |
| PROTAC 23 | Undisclosed | HCT116 Xenograft | Not Specified | Not Specified | Significant tumor regression |
Note: Data is compiled from multiple sources for illustrative purposes.[9][14][23][24]
Table 2: Representative In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Data
| PROTAC Name | Animal Model | Dose & Route | Key PK Parameter | Tissue | % Target Degradation | Time Point |
| dBET1 | Mouse | 50 mg/kg, i.p. | Not specified | Tumor | >90% BRD4 degradation | 2 hours post-dose |
| UBX-382 | Mouse | 100 mg/kg, p.o. | Orally bioavailable | Tumor | >90% BTK degradation | Not specified |
| MS4078 | Mouse | Not specified | Good plasma exposure | Not specified | Not specified | 2 hours post-dose |
| PROTAC 17 | Not specified | Not specified | Favorable in vivo PK | Not specified | High in vitro BCR-ABL degradation | Not specified |
Note: This table represents typical data obtained from in vivo studies.[9][14][25]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a thalidomide-based PROTAC.
1. Animal Model and Cell Implantation:
- Use immunocompromised mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.
- Culture human cancer cells (e.g., MV4;11 for a leukemia model) under sterile conditions.
- Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
- Subcutaneously inject the cell suspension into the right flank of each mouse.
2. Tumor Growth Monitoring and Group Randomization:
- Allow tumors to grow. Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width^2).
- When average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
3. PROTAC Formulation and Administration:
- Formulation: Prepare the PROTAC vehicle. A common vehicle is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.
- Warm the vehicle to dissolve components. Add the PROTAC powder to the required concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL).
- Vortex and sonicate until the PROTAC is fully dissolved. Prepare fresh daily.
- Administration: Administer the PROTAC solution to the treatment group via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design (e.g., daily for 21 days). Administer vehicle only to the control group.
4. Efficacy Assessment:
- Continue to monitor tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize mice.
- Excise tumors, weigh them, and collect blood and other tissues for PK/PD analysis.
5. Data Analysis:
- Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.
- Plot mean tumor volume ± SEM over time for each group.
Protocol 2: Pharmacodynamic (PD) Analysis of Target Degradation by Western Blot
This protocol is for confirming target protein degradation in tumor tissue collected from the efficacy study.
1. Tissue Homogenization and Protein Extraction:
- Flash-freeze excised tumor samples in liquid nitrogen and store at -80°C.
- Weigh a small piece of frozen tumor tissue (~50 mg) and place it in a lysis tube.
- Add 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Homogenize the tissue using a mechanical homogenizer until no visible tissue chunks remain.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blotting:
- Normalize all samples to the same protein concentration (e.g., 2 µg/µL) with lysis buffer and Laemmli sample buffer.
- Boil samples at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
- Run the gel until the dye front reaches the bottom.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. Use an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash three times with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
4. Densitometry Analysis:
- Quantify the band intensity for the target protein and the loading control using software like ImageJ.
- Normalize the target protein signal to the loading control signal for each sample.
- Calculate the percentage of remaining protein in treated samples relative to the vehicle control group.
Mandatory Visualizations
References
- 1. Thalidomide-5-(PEG8-Azide) | BroadPharm [broadpharm.com]
- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. DRUG DEVELOPMENT. Phthalimide conj ... | Article | H1 Connect [archive.connect.h1.co]
- 10. biocytogen.com [biocytogen.com]
- 11. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 21. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for Kinase Degradation Using Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins. A common strategy in PROTAC design involves the use of a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the use of thalidomide-based PROTACs in the degradation of specific kinase proteins, with a focus on a representative tool compound.
While the specific compound "Thalidomide-NH-PEG8-Ts" is a commercially available E3 ligase ligand-linker conjugate for PROTAC synthesis, publicly available data on its application for degrading a specific kinase is limited. Therefore, these application notes utilize data from a well-characterized Cyclin-Dependent Kinase 9 (CDK9) degrader, THAL-SNS-032 , which employs a thalidomide-based CRBN ligand connected to a kinase inhibitor via a polyethylene glycol (PEG) linker.[1][2][3] This example serves as a comprehensive guide for researchers working with similar thalidomide-PEG-based kinase degraders.
CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various cancers.[4][5][6] The degradation of CDK9 presents a promising anti-cancer strategy. THAL-SNS-032 is a selective CDK9 degrader that induces rapid and robust degradation of CDK9 in a CRBN-dependent manner.[1][2][3]
Data Presentation
The following table summarizes the quantitative data for the representative CDK9 degrader, THAL-SNS-032.
| Parameter | Value | Cell Line | Reference |
| Degradation (EC50) | 4 nM | MOLT4 | |
| Inhibition of Proliferation (IC50) | 50 nM | MOLT4 | [2] |
| Selectivity | >15-fold for CDK9 over CDK2, CDK1, and CDK7 | Various |
Signaling Pathway
The following diagram illustrates the role of CDK9 in transcriptional regulation and the mechanism of its degradation by a thalidomide-based PROTAC.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring Ternary Complex Formation with "Thalidomide-NH-PEG8-Ts"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules form a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. "Thalidomide-NH-PEG8-Ts" is a versatile E3 ligase ligand-linker conjugate that incorporates the well-characterized Cereblon (CRBN) ligand, thalidomide, connected to an 8-unit polyethylene glycol (PEG) linker. This construct is designed for the straightforward synthesis of PROTACs targeting a protein of interest (POI).
This document provides detailed application notes and protocols for monitoring the formation of the critical ternary complex (POI:PROTAC:CRBN) using a PROTAC derived from "this compound". As a specific example, we will focus on a PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme implicated in cancer.
Signaling Pathway and Mechanism of Action
The PROTAC, leveraging the "this compound" backbone, acts as a molecular bridge to induce proximity between the target protein (IDO1) and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of IDO1. The polyubiquitinated IDO1 is then recognized and degraded by the 26S proteasome.
Figure 1: PROTAC-mediated degradation of IDO1 via the Ubiquitin-Proteasome System.
Experimental Workflow for Ternary Complex Characterization
A systematic approach is essential to characterize the formation and stability of the ternary complex, which are critical determinants of PROTAC efficacy. The following workflow outlines the key experimental stages.
Figure 2: Experimental workflow for characterizing an IDO1-targeting PROTAC.
Data Presentation
The following tables summarize typical quantitative data obtained from the biophysical and cellular assays described in the protocols. These values are essential for structure-activity relationship (SAR) studies and lead optimization.
Table 1: Biophysical Characterization of Binary and Ternary Complexes
| Interaction | Technique | KD (nM) | kon (M-1s-1) | koff (s-1) | Cooperativity (α) |
| PROTAC <> IDO1 | SPR/BLI | 140 - 640[1][2] | 1.2 x 105 | 7.6 x 10-3 | N/A |
| PROTAC <> CRBN | SPR/BLI | 290[2] | 2.5 x 105 | 7.3 x 10-2 | N/A |
| IDO1:PROTAC <> CRBN | SPR/BLI | 117[2] | 5.8 x 105 | 1.5 x 10-3 | 2.5[2] |
Table 2: Cellular Potency and Efficacy of IDO1 PROTAC
| Assay | Cell Line | Parameter | Value |
| HiBiT Degradation Assay | U87 Glioblastoma | DC50 (nM) | 4.5 - 20[3][4] |
| HiBiT Degradation Assay | U87 Glioblastoma | Dmax (%) | 63 - 88[3][4] |
| Western Blot | U87 Glioblastoma | DC50 (nM) | ~10 - 100[3] |
Note: The values presented are representative and may vary depending on the specific PROTAC linker and target-binding moiety.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
Objective: To measure the binding kinetics (k_on, k_off) and affinity (K_D) of the binary and ternary complexes in a label-free, real-time manner.
Materials:
-
Biacore T200 or similar SPR instrument
-
Series S Sensor Chip CM5 or NTA
-
Amine coupling kit or His-capture kit
-
Recombinant human IDO1 protein
-
Recombinant human CRBN/DDB1 complex
-
IDO1 PROTAC (synthesized using "this compound")
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 1% DMSO.
Protocol:
-
Immobilization of Ligand:
-
Immobilize the CRBN/DDB1 complex onto the sensor chip surface via amine coupling or His-capture to a density of ~2000-3000 Response Units (RU).[5]
-
Use a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC <> CRBN):
-
Prepare a dilution series of the IDO1 PROTAC in running buffer (e.g., 0.1 to 1000 nM).
-
Inject the PROTAC solutions over the CRBN-immobilized surface and the reference cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between cycles if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine k_on, k_off, and K_D.
-
-
Ternary Complex Interaction Analysis:
-
Prepare a dilution series of the IDO1 PROTAC as in the binary experiment.
-
To each PROTAC dilution, add a constant, saturating concentration of IDO1 protein (typically 20-50 fold higher than the PROTAC:IDO1 K_D).[6]
-
Inject the PROTAC/IDO1 mixtures over the CRBN-immobilized surface.
-
Fit the data to a 1:1 binding model to determine the apparent kinetic parameters for the ternary complex formation.
-
The cooperativity factor (α) can be calculated as the ratio of the K_D for the binary interaction (PROTAC <> IDO1) to the K_D for the ternary interaction.[7]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and K_D) and stoichiometry (n) of binding for the binary and ternary complexes.
Materials:
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Recombinant human IDO1 protein
-
Recombinant human CRBN/DDB1 complex
-
IDO1 PROTAC
-
Dialysis buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, with a final concentration of 1-2% DMSO.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both protein solutions (IDO1 and CRBN/DDB1) against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all reactants.
-
Degas all solutions before use.
-
-
Binary Titration (e.g., PROTAC into IDO1):
-
Load the syringe with the IDO1 PROTAC (e.g., 100-200 µM).
-
Fill the sample cell with IDO1 protein (e.g., 10-20 µM).[8]
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Analyze the resulting thermogram to determine K_D, ΔH, and n.
-
-
Ternary Titration:
-
To determine the affinity of CRBN to the pre-formed PROTAC:IDO1 complex, fill the sample cell with IDO1 (e.g., 10 µM) and the IDO1 PROTAC (e.g., 12 µM).
-
Titrate with the CRBN/DDB1 complex (e.g., 100-150 µM) from the syringe.
-
The resulting data can be globally fitted along with the binary interaction data to a ternary complex binding model to determine the cooperativity.
-
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To monitor the formation of the IDO1:PROTAC:CRBN ternary complex in a live-cell environment.
Materials:
-
HEK293 cells
-
Plasmids for expressing HaloTag®-CRBN and IDO1-NanoLuc® fusion proteins.
-
FuGENE® HD Transfection Reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Vivazine Substrate
-
White, 96-well assay plates
Protocol:
-
Cell Preparation and Transfection:
-
Co-transfect HEK293 cells with the HaloTag®-CRBN and IDO1-NanoLuc® expression plasmids.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
Prepare a serial dilution of the IDO1 PROTAC.
-
Add the Nano-Glo® Vivazine Substrate to the cells.
-
Add the PROTAC dilutions to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) luminescence signals kinetically over several hours using a plate reader equipped with the appropriate filters.[9]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation.
-
HiBiT Assay for Quantifying Target Protein Degradation
Objective: To quantitatively measure the degradation of endogenous IDO1 protein induced by the PROTAC in live cells.
Materials:
-
HEK293 cells endogenously expressing IDO1 tagged with a HiBiT peptide (generated via CRISPR/Cas9).
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection Reagent
-
White, 96-well or 384-well assay plates
Protocol:
-
Cell Plating:
-
Compound Treatment:
-
Prepare a serial dilution of the IDO1 PROTAC.
-
Treat the cells with the PROTAC dilutions and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).
-
-
Lytic Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent containing the LgBiT protein.
-
Add the lytic reagent to each well and incubate for 10 minutes at room temperature on an orbital shaker to ensure complete cell lysis.[11]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signals to a vehicle control (e.g., DMSO).
-
Plot the percentage of remaining IDO1 protein against the PROTAC concentration to determine the DC_50 (concentration at which 50% of the protein is degraded) and D_max (maximum percentage of degradation).[10]
-
Conclusion
The systematic application of these biophysical and cellular assays provides a comprehensive understanding of the mechanism of action of PROTACs derived from "this compound". By quantifying the formation and stability of the ternary complex, researchers can effectively guide the optimization of PROTAC linkers and binding moieties to develop potent and selective protein degraders for therapeutic applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. promega.com [promega.com]
- 11. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Protein Degraders Utilizing Thalidomide-NH-PEG8-Ts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. A key component in the design of effective PROTACs is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. Thalidomide-NH-PEG8-Ts is a versatile E3 ligase ligand-linker conjugate that incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase and an 8-unit polyethylene glycol (PEG) linker terminating in a tosyl (Ts) group.[1][2] This functionalized linker is amenable to facile conjugation with a warhead that binds to a protein of interest, enabling the rapid generation of PROTAC libraries for high-throughput screening (HTS).
One notable application of this compound is in the synthesis of PROTACs targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[1][2] By degrading IDO1, these PROTACs can potentially restore anti-tumor immunity. This document provides detailed application notes and protocols for the use of this compound in the high-throughput screening of protein degraders, with a focus on targeting IDO1.
Molecular Profile: this compound
| Property | Value |
| Molecular Formula | C36H49N3O14S |
| Molecular Weight | 779.85 g/mol |
| Description | A synthesized E3 ligase ligand-linker conjugate incorporating a Thalidomide-based Cereblon (CRBN) ligand and an 8-unit PEG linker with a terminal tosyl group for conjugation. |
| Application | Synthesis of PROTACs for targeted protein degradation. |
Signaling Pathway: IDO1 in Cancer Immunology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[3][4][5] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine and its metabolites.[3][5] These events suppress the activity of effector T cells and natural killer (NK) cells, while promoting the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4] This creates an immunosuppressive environment that allows tumors to evade immune surveillance and destruction. The degradation of IDO1 by a PROTAC is intended to reverse this immunosuppression and restore anti-tumor immunity.
Quantitative Data for IDO1-Targeting PROTACs
The following table summarizes the degradation potency of representative IDO1-targeting PROTACs that utilize a thalidomide-based CRBN ligand, similar to what would be synthesized from this compound. The data is derived from HiBiT degradation assays in U87 glioblastoma cells.
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Assay | Reference |
| NU227326 | 4.5 | >90 | U87 | HiBiT | [6][7] |
| Analog 20 | 20 | >90 | U87 | HiBiT | [6] |
| Analog 21 | 4.5 | >90 | U87 | HiBiT | [6] |
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
High-Throughput Screening Workflow
A typical high-throughput screening campaign to identify potent protein degraders involves several stages, from initial library synthesis to validation of lead compounds.
Experimental Protocols
Protocol 1: High-Throughput IDO1 Degradation Screening using HiBiT Assay
This protocol is adapted for screening a library of PROTACs synthesized from this compound against IDO1.[8][9][10]
1. Cell Line Preparation:
-
Use a cell line endogenously expressing IDO1, such as U87 glioblastoma cells, that has been engineered using CRISPR/Cas9 to introduce a HiBiT tag to the endogenous IDO1 gene.
-
Culture the IDO1-HiBiT cells in appropriate media and maintain in a humidified incubator at 37°C with 5% CO2.
2. Assay Plate Preparation:
-
Seed the IDO1-HiBiT cells into 96-well or 384-well white, solid-bottom assay plates at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Incubate the plates for 24 hours to allow cells to adhere.
-
If IDO1 expression is inducible, treat the cells with an appropriate inducer (e.g., IFN-γ for IDO1) for a sufficient time to achieve robust expression prior to adding the PROTACs.
3. Compound Treatment:
-
Prepare serial dilutions of the PROTAC library compounds in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture media to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted compounds to the assay plates. Include vehicle-only (e.g., DMSO) controls for no degradation and a known potent IDO1 degrader as a positive control.
-
Incubate the plates for a predetermined time (e.g., 24 hours) to allow for protein degradation.
4. Lysis and Luminescence Detection:
-
Prepare the HiBiT lysis reagent containing the LgBiT protein according to the manufacturer's instructions.
-
Add the lytic reagent to each well of the assay plate.
-
Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete cell lysis and complementation of HiBiT and LgBiT.
-
Measure the luminescence signal using a plate reader.
5. Data Analysis:
-
Normalize the luminescence data to the vehicle-only controls.
-
Plot the normalized luminescence (as a percentage of control) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax for each compound.
Protocol 2: Ternary Complex Formation Assay using AlphaLISA
This protocol can be used as a secondary screen to confirm that active degraders form a ternary complex between IDO1 and CRBN.[11][12][13][14]
1. Reagent Preparation:
-
Recombinant, tagged IDO1 protein (e.g., GST-tagged).
-
Recombinant, tagged CRBN-DDB1 complex (e.g., FLAG-tagged).
-
AlphaLISA acceptor beads conjugated with an antibody against one of the protein tags (e.g., anti-GST).
-
AlphaLISA donor beads conjugated with a molecule that binds the other tag (e.g., streptavidin-coated donor beads for a biotinylated anti-FLAG antibody).
-
PROTAC compounds diluted in AlphaLISA assay buffer.
2. Assay Procedure:
-
In a 384-well ProxiPlate, add the IDO1 protein, CRBN-DDB1 complex, and the PROTAC compound.
-
Incubate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Add a mixture of the AlphaLISA acceptor and donor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader.
3. Data Analysis:
-
An increase in the AlphaLISA signal indicates the formation of the ternary complex.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic hook effect (a bell-shaped curve) is often observed, which is indicative of a 1:1:1 ternary complex formation at the optimal concentration, and the formation of binary complexes at higher concentrations which leads to a decrease in signal.
PROTAC Design and Synthesis Logic
The synthesis of a PROTAC using this compound follows a straightforward chemical logic. The tosyl group is a good leaving group, making it suitable for nucleophilic substitution by a functional group on the target-binding ligand (warhead).
Conclusion
This compound is a valuable building block for the construction of PROTAC libraries aimed at discovering novel protein degraders. The provided protocols for high-throughput screening using HiBiT and AlphaLISA technologies offer robust methods for identifying and characterizing potent degraders, such as those targeting the immunosuppressive enzyme IDO1. By combining rational design with efficient screening cascades, researchers can accelerate the development of this promising new class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 3. d-nb.info [d-nb.info]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortislife.com [fortislife.com]
- 6. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs | DC Chemicals [dcchemicals.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Degradation [promega.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing linker length from PEG8 for improved PROTAC activity
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing PROTAC® activity by modifying linker length, using a PEG8 linker as a starting point.
Frequently Asked Questions (FAQs)
Q1: Why is the linker a critical component of a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not merely a spacer; its length, composition, and attachment points are critical for inducing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3][4] An optimal linker orients the target protein and the E3 ligase correctly to facilitate the transfer of ubiquitin, leading to subsequent degradation by the proteasome.[5]
Q2: We started our PROTAC design with a PEG8 linker. Is this a good starting point?
Yes, polyethylene glycol (PEG) and alkyl chains are the most common motifs used in initial PROTAC design.[6] PEG linkers, in particular, offer several advantages:
-
Good water solubility , which can improve the overall properties of the PROTAC molecule.[7][8][9]
-
Flexibility , which allows the PROTAC to adopt various conformations to facilitate ternary complex formation.[10]
-
Synthetically versatile , as PEG units of varying lengths are commercially available, enabling the systematic exploration of linker length.[6][8]
A PEG8 linker provides a moderate length that is often a successful starting point for further optimization.
Q3: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[11][12] This occurs because at an excess of the PROTAC, the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) is favored over the productive ternary complex. This prevents the target and E3 ligase from being brought together. While primarily concentration-dependent, an inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect. Optimizing the linker can lead to more stable ternary complexes, which can sometimes mitigate the hook effect and result in sustained degradation over a wider concentration range.
Troubleshooting Guide
Scenario 1: Initial PROTAC (with PEG8 linker) shows low degradation activity.
If your initial PEG8-based PROTAC shows minimal or no degradation of the target protein, consider the following troubleshooting steps.
Question: My Western Blot shows no change in target protein levels. Where should I start?
Answer: First, confirm that the lack of degradation is not due to experimental error.
-
Verify Compound Integrity & Treatment: Ensure the PROTAC was properly dissolved and administered to the cells at the intended concentrations.
-
Confirm Target Engagement: Verify that the warhead and E3 ligase ligand of your PROTAC are binding to their respective proteins. This can be done with cell-free biochemical assays like fluorescence polarization if sufficient protein is available.[13]
-
Assess Cell Permeability: PROTACs are large molecules and often have poor cell permeability.[11][14][15] If the compound cannot enter the cell, it cannot induce degradation. Consider performing a cellular thermal shift assay (CETSA) or using cell-based target engagement assays to confirm the PROTAC is reaching its target inside the cell.
Question: I've confirmed target engagement, but degradation is still poor. What is the next step in linker optimization?
Answer: The PEG8 linker may be suboptimal for forming a productive ternary complex for your specific target and E3 ligase pair. The next logical step is to synthesize and test a small library of PROTACs with varying linker lengths.
-
Synthesize Shorter and Longer Linkers: Create analogues with different PEG lengths (e.g., PEG4, PEG6, PEG10, PEG12). The optimal length is highly dependent on the specific proteins involved.[][17] For some systems, a shorter linker is required to minimize steric hindrance, while for others, a longer linker is needed to span the distance between the two proteins.[]
-
Change Linker Composition: If varying PEG length is unsuccessful, the linker's chemical composition may be the issue. While PEG linkers improve solubility, their flexibility can sometimes be detrimental.[6] Consider synthesizing PROTACs with more rigid alkyl linkers or linkers containing cyclic elements like piperazine or triazole to lock the PROTAC into a more active conformation.[7]
Data Presentation: Linker Length Optimization
Below is a hypothetical case study summarizing the quantitative data from an experiment to optimize linker length from a starting PEG8 PROTAC targeting "Protein X" for degradation via the VHL E3 ligase. Degradation was measured after 24 hours of treatment in a relevant cell line.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 850 | 45 |
| PROTAC-2 | PEG6 | 210 | 78 |
| PROTAC-3 | PEG8 (starting point) | 75 | 92 |
| PROTAC-4 | PEG10 | 95 | 89 |
| PROTAC-5 | PEG12 | 350 | 65 |
-
DC50: The concentration of PROTAC required to induce 50% degradation of the target protein.[18][19]
-
Dmax: The maximum percentage of protein degradation observed.[18][20]
Visualized Workflows and Pathways
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target protein ubiquitination and subsequent degradation by the proteasome.
Caption: A systematic workflow for optimizing PROTAC linker length, from synthesis to quantitative analysis.
Key Experimental Protocols
Protocol 1: PROTAC-Induced Protein Degradation Assay
This protocol outlines the steps to assess the degradation of a target protein in cells following treatment with a PROTAC.[21]
Materials:
-
Cultured mammalian cells expressing the target protein.
-
24-well tissue culture plates.
-
Complete cell culture medium.
-
PROTAC stock solutions (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA Protein Assay Kit.
Procedure:
-
Cell Plating: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate at 37°C and 5% CO2 for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A common concentration range to start with is 1 nM to 10 µM.
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a DMSO-only vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired time period (a 24-hour endpoint is common for initial screening).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add 100 µL of cold lysis buffer (containing protease inhibitors) to each well.
-
Incubate on ice for 15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (clarified lysate).
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions. This is crucial for equal loading in the Western Blot.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. The samples are now ready for SDS-PAGE and Western Blotting.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is for the semi-quantitative analysis of protein levels from cell lysates prepared in Protocol 1.[22]
Materials:
-
Prepared cell lysates.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
SDS-PAGE: Load an equal amount of protein (e.g., 20 µg) for each sample into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 5).
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control: After imaging, the membrane can be stripped and re-probed for a loading control protein (like GAPDH) by repeating steps 4-8 with the appropriate primary antibody. This ensures that any observed changes in target protein levels are not due to loading errors.
-
Densitometry: Quantify the band intensity for the target protein and the loading control for each sample using software like ImageJ. Normalize the target protein signal to the loading control signal. The degradation percentage can then be calculated relative to the vehicle (DMSO) control. These values are used to plot dose-response curves and determine DC50 and Dmax.[19]
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. showponytattoo.com [showponytattoo.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. Untitled Document [arxiv.org]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. researchgate.net [researchgate.net]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Collection | ETH Library [research-collection.ethz.ch]
- 19. researchgate.net [researchgate.net]
- 20. lifesensors.com [lifesensors.com]
- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
How to improve the cell permeability of "Thalidomide-NH-PEG8-Ts" conjugates
Welcome to the technical support center for researchers utilizing "Thalidomide-NH-PEG8-Ts" and other PROTAC® (Proteolysis Targeting Chimera) building blocks. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address one of the most common challenges in PROTAC development: achieving optimal cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary use?
A1: "this compound" is a chemical building block used in the synthesis of PROTACs.[1][2][3][4] It is classified as an E3 ligase ligand-linker conjugate. It consists of three parts:
-
Thalidomide: A well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
-NH-PEG8-: An eight-unit polyethylene glycol (PEG) linker that connects the Thalidomide moiety to the ligand for your protein of interest (POI).[1] PEG linkers are incorporated to improve solubility and provide spatial separation.[][6][7]
-
-Ts (Tosyl group): A tosylate group, which is an excellent leaving group. This makes the molecule ready for conjugation with a nucleophilic site (like an amine or alcohol) on your POI ligand, facilitating the final assembly of the PROTAC molecule.[8]
Q2: Why is cell permeability a critical issue for my final PROTAC conjugate?
A2: Cell permeability is essential for the efficacy of most PROTACs because their targets are typically intracellular proteins.[9] A PROTAC must be able to cross the cell membrane to reach its target protein and the E3 ligase machinery within the cell to form the necessary ternary complex (PROTAC-POI-E3 Ligase) that leads to protein degradation.[9] PROTACs often have high molecular weights (MW > 800 Da) and a large polar surface area (PSA), characteristics that generally lead to poor passive diffusion across the lipid bilayer of the cell membrane.[9][10]
Q3: What are the key physicochemical factors that influence the permeability of my PROTAC?
A3: Several interrelated factors govern a PROTAC's ability to cross the cell membrane:
-
Molecular Weight (MW): Permeability generally decreases as molecular weight increases.[11] Most PROTACs are "beyond the Rule of 5," a set of guidelines for drug-likeness that includes a recommendation for MW < 500 Da.[10]
-
Polar Surface Area (PSA): High PSA is associated with poor membrane permeability. The linker and the two ligands all contribute to the total PSA.
-
Lipophilicity (LogP/LogD): A balance is crucial. The molecule must be lipophilic enough to enter the lipid membrane but hydrophilic enough to be soluble in the aqueous cytoplasm.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability.[11][12] Linker modifications that reduce HBDs, such as replacing an amide with an ester, can improve permeability.[13]
-
Conformational Flexibility: The ability of a PROTAC to adopt a folded conformation can shield its polar groups from the nonpolar lipid membrane, a phenomenon sometimes called the "chameleon effect."[13] The linker's chemical nature and flexibility are essential for this process.[13]
Q4: How does the PEG8 linker in my starting material specifically affect permeability?
A4: The PEG8 linker has several effects:
-
Increases Solubility: PEG linkers are known to enhance the aqueous solubility of PROTACs, which is a prerequisite for absorption and distribution.[][6][7][14]
-
Influences Conformation: The gauche effect of PEG-type linkers can encourage the PROTAC to adopt folded conformations that are more favorable for cell permeability compared to more rigid alkyl linkers.[13]
-
Tunable Length: The length of the PEG linker is a critical parameter that must be optimized. While a certain length is required to bridge the target protein and the E3 ligase, excessively long linkers can sometimes decrease permeability.[] Studies have shown that shorter linkers can sometimes lead to more permeable compounds.[11]
Troubleshooting Guide: Low Cellular Activity
This guide is for researchers who have synthesized a final PROTAC conjugate using "this compound" but are observing lower-than-expected activity in cell-based assays, suggesting poor cell permeability.
Initial Problem: My PROTAC shows potent biochemical binding but weak activity in cellular degradation assays.
Q1: How can I experimentally confirm that low cell permeability is the cause of my PROTAC's poor performance?
A1: You need to perform specific assays to measure the permeability coefficient (Pₑ) of your compound. Two standard methods are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion. It is an excellent first step to assess the intrinsic permeability of your molecule.[11][15]
-
Cell-Based Permeability Assays (e.g., Caco-2 or MDCK): These assays use monolayers of cells (like Caco-2, which models the intestinal epithelium) to measure compound transport.[16] They can provide more biologically relevant data, accounting for not only passive diffusion but also active transport and efflux pumps that might remove your compound from the cell.
A low Pₑ value in these assays, especially when coupled with high biochemical potency, strongly indicates a permeability issue.
Q2: My results confirm low permeability. What are the most common strategies to modify my PROTAC and improve its uptake?
A2: Since your PROTAC is based on a pre-built linker-ligase conjugate, the most straightforward modifications involve synthesizing new versions with different linkers. The linker is the most common component to optimize for physicochemical properties.[13]
-
Vary the Linker Length: Synthesize analogues with shorter (e.g., PEG4, PEG6) or longer (e.g., PEG10, PEG12) PEG chains. Shorter linkers often result in more permeable compounds.[11]
-
Change the Linker Composition: Replace the hydrophilic PEG linker with a more hydrophobic alkyl chain. This can increase lipophilicity but may decrease solubility. A balance is key.[13]
-
Introduce Rigidity: Incorporating rigid moieties like piperazine or piperidine rings into the linker can pre-organize the PROTAC into a conformation favorable for both ternary complex formation and cell permeability, partly by reducing the entropic penalty of binding.[9][12]
Q3: Besides the linker, are there other parts of the PROTAC I can modify?
A3: Yes, although this often requires more extensive medicinal chemistry efforts.
-
Modify the POI Ligand: If your protein of interest (POI) ligand has solvent-exposed polar groups that are not essential for binding, consider modifying them to reduce the overall PSA and HBD count.
-
Employ a Prodrug Strategy: Mask polar functional groups (like amines or carboxylic acids) with lipophilic, cleavable moieties (e.g., esters).[10] These "masks" can improve membrane transit, after which they are cleaved by intracellular enzymes to release the active PROTAC.[10]
Q4: Are there any formulation or delivery strategies I can try without chemically modifying the PROTAC?
A4: Yes, these methods can help overcome inherent permeability issues, especially for in vivo studies.
-
Use of Permeation Enhancers: Certain excipients can transiently disrupt the cell membrane to improve drug uptake, though this can be associated with toxicity.
-
Nanoparticle Formulation: Encapsulating your PROTAC in lipid nanoparticles or other nanocarriers can facilitate its entry into cells through endocytosis, bypassing the need for passive diffusion.[17]
-
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching your PROTAC to a CPP can actively shuttle it across the cell membrane.[10]
Data Presentation
Table 1: Representative Data on How Linker Modification Affects Physicochemical Properties and Permeability
| PROTAC ID | Linker Composition | MW (Da) | ALogP | HBD Count | PAMPA Pₑ (10⁻⁶ cm/s) | Cellular Degradation (DC₅₀, nM) |
| PROTAC-1 | PEG8 (Baseline) | 980 | 3.1 | 5 | 0.3 | 550 |
| PROTAC-2 | PEG4 | 892 | 2.7 | 5 | 0.9 | 150 |
| PROTAC-3 | C8 Alkyl | 910 | 4.5 | 4 | 1.2 | 95 |
| PROTAC-4 | PEG2-Piperazine-PEG2 | 965 | 2.5 | 4 | 1.5 | 70 |
This table contains illustrative data to demonstrate trends. Actual results will vary based on the specific POI ligand.
Table 2: General Interpretation of Permeability Assay Results
| Permeability Class | PAMPA Pₑ (10⁻⁶ cm/s) | Caco-2 Pₐₒₒ (10⁻⁶ cm/s) | Interpretation & Next Steps |
| High | > 10 | > 10 | Permeability is not a limiting factor. |
| Medium | 1 - 10 | 1 - 10 | Permeability is likely sufficient for cellular activity.[18] |
| Low | < 1 | < 1 | Permeability is likely a major issue.[11][18] Prioritize strategies in the troubleshooting guide. |
| Efflux Substrate | High | Low (A→B), High (B→A) | Compound gets into cells but is actively pumped out. Consider efflux pump inhibitors or molecular modifications. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC conjugate across a lipid-infused artificial membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter donor plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to a final concentration of 10-50 µM (ensure final DMSO concentration is <1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.
-
Incubate: Incubate the plate sandwich at room temperature for 4-16 hours, covered to prevent evaporation.
-
Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in the donor (Cdonor) and acceptor (Cacceptor) wells using a suitable analytical method (e.g., UV-Vis spectroscopy at a specific wavelength or LC-MS/MS for higher sensitivity and specificity).
-
Calculate Permeability (Pₑ): Use the following equation to calculate the effective permeability coefficient: Pₑ = [-ln(1 - Cacceptor / Cequilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) Where Cequilibrium = (CdonorVdonor + CacceptorVacceptor) / (Vdonor + Vacceptor)
Visualizations
Diagrams of Workflows and Concepts
Caption: Troubleshooting workflow for low cellular activity of PROTACs.
Caption: Key physicochemical factors that influence PROTAC cell permeability.
Caption: The "Chameleon Effect" for PROTAC membrane translocation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound - 生产厂家:上海念兴实业有限公司 - 化源网 [chemsrc.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. This compound|2488761-07-3|MSDS [dcchemicals.com]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. precisepeg.com [precisepeg.com]
- 15. researchgate.net [researchgate.net]
- 16. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Thalidomide-Based Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to thalidomide-based degraders, such as "Thalidomide-NH-PEG8-Ts". The content is designed for scientists and drug development professionals working on targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based degrader is not showing any degradation of my target protein. What are the initial troubleshooting steps?
A1: When observing a lack of degradation, it is crucial to systematically verify the key components of the degradation pathway.
-
Confirm Compound Integrity and Activity: Ensure the degrader is correctly synthesized, stored, and solubilized. Test its activity in a positive control cell line known to be sensitive.
-
Assess Target Engagement: Verify that your degrader can bind to the target protein in your cellular model. This can be done using techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by mass spectrometry.
-
Check for Cereblon (CRBN) Expression: The degrader relies on the E3 ligase Cereblon to function. Confirm that your cell line expresses sufficient levels of CRBN. This can be checked at the protein level by Western Blot or at the mRNA level by qPCR.
-
Evaluate Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the target protein, the degrader, and CRBN. Issues with this complex formation can prevent degradation. This can be assessed by co-immunoprecipitation experiments.
Q2: My cells were initially sensitive to the degrader, but have now developed resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to thalidomide-based degraders can occur through several mechanisms, primarily involving genetic mutations or changes in protein expression.
-
Target Protein Mutations: Mutations in the target protein can prevent the degrader from binding, thus inhibiting the formation of the ternary complex.
-
Mutations in Cereblon (CRBN): Mutations in CRBN, the E3 ligase component, can disrupt the binding of the degrader or the interaction with the DDB1-CUL4A-Rbx1 complex, rendering the degradation machinery inactive.
-
Downregulation of CRBN: A decrease in the expression level of CRBN will limit the availability of the E3 ligase, leading to reduced degradation efficiency.
-
Upregulation of Efflux Pumps: Increased activity of ABC transporters can pump the degrader out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
Activation of Compensatory Pathways: Cells may adapt by upregulating parallel signaling pathways that bypass the need for the targeted protein.
Troubleshooting Guides
Problem 1: No Target Degradation Observed in a New Cell Line
This guide provides a systematic approach to diagnose why a thalidomide-based degrader is not active in a previously untested cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no target degradation.
Experimental Protocols:
-
Western Blot for CRBN and Target Protein Expression:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies for CRBN and the target protein overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and imaging system. Use a loading control like GAPDH or β-actin to normalize expression levels.
-
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation:
-
Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) for 2-4 hours to stabilize the complex.
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the target protein or CRBN overnight.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes and analyze by Western Blot for the presence of the target protein, CRBN, and other components of the E3 ligase complex.
-
Problem 2: Investigating Acquired Resistance in a Previously Sensitive Cell Line
This guide outlines steps to identify the mechanism of acquired resistance.
Signaling and Resistance Pathway:
Caption: Simplified pathway of degradation and resistance.
Quantitative Data Summary:
The following table summarizes hypothetical data from experiments comparing a sensitive (parental) cell line to a resistant subline.
| Parameter | Sensitive Cell Line | Resistant Cell Line | Potential Implication |
| Degrader DC50 | 10 nM | > 1000 nM | Loss of sensitivity |
| CRBN Protein Level (relative) | 1.0 | 0.2 | CRBN downregulation |
| Target Protein Basal Level | 1.0 | 1.1 | No significant change in target expression |
| Target Gene Sequencing | Wild-Type | G12V Mutation | Mutation may prevent degrader binding |
| CRBN Gene Sequencing | Wild-Type | Wild-Type | Resistance not due to CRBN mutation |
Recommended Experimental Protocols:
-
Cell Viability/Proliferation Assay:
-
Seed sensitive and resistant cells in 96-well plates.
-
Treat with a serial dilution of the degrader for 72 hours.
-
Measure cell viability using a reagent like CellTiter-Glo® or by staining with crystal violet.
-
Calculate the half-maximal degradation concentration (DC50) or half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
-
Sanger Sequencing of Target and CRBN Genes:
-
Isolate genomic DNA or RNA (for cDNA synthesis) from both sensitive and resistant cell lines.
-
Design primers to amplify the coding regions of the target gene and the CRBN gene.
-
Perform PCR amplification.
-
Purify the PCR products and send for Sanger sequencing.
-
Align the sequences from the resistant cells to the sequences from the sensitive cells (or a reference sequence) to identify any mutations.
-
"Thalidomide-NH-PEG8-Ts" hook effect and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs, specifically addressing the "hook effect" observed with molecules like "Thalidomide-NH-PEG8-Ts".
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is a chemical moiety used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide derivative that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to an 8-unit polyethylene glycol (PEG) linker with a terminal tosyl (Ts) group for conjugation to a target protein ligand.[1][2] It serves as a foundational component for creating bifunctional molecules that induce the degradation of specific target proteins.
Q2: What is the "hook effect" in the context of PROTACs?
A2: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[3] This results in a characteristic bell-shaped dose-response curve.[4] At optimal concentrations, the PROTAC molecule facilitates the formation of a productive ternary complex between the target protein and an E3 ligase (e.g., CRBN), leading to ubiquitination and subsequent degradation of the target. However, at excessive concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes.[5] These binary complexes compete with the formation of the ternary complex, thus inhibiting the degradation process.[3]
Q3: Why is it important to understand and mitigate the hook effect?
A3: Understanding and mitigating the hook effect is crucial for several reasons:
-
Accurate Potency Determination: The hook effect can lead to an underestimation of a PROTAC's maximal degradation potential (Dmax) and potency (DC50) if the optimal concentration range is missed.
-
Therapeutic Window: In a clinical setting, a pronounced hook effect could narrow the therapeutic window, making dosing more challenging.[3]
-
Misinterpretation of Results: Researchers might incorrectly conclude that a PROTAC is inactive or has low efficacy if tested at concentrations that fall within the inhibitory range of the hook effect.
Q4: What factors can influence the hook effect?
A4: Several factors can influence the severity of the hook effect:
-
Binary Binding Affinities: The individual binding affinities of the PROTAC for the target protein and the E3 ligase.
-
Ternary Complex Cooperativity: The degree to which the binding of one protein partner to the PROTAC enhances the binding of the other. Positive cooperativity can help stabilize the ternary complex and mitigate the hook effect.[6]
-
Linker Length and Composition: The linker plays a critical role in the geometry and stability of the ternary complex.[7]
-
Cellular Concentrations: The intracellular concentrations of the target protein and the E3 ligase.
Troubleshooting Guide
Issue: Reduced or no target degradation observed at high PROTAC concentrations.
Possible Cause: You are likely observing the hook effect.
Solutions:
-
Perform a wide dose-response experiment: To confirm the hook effect, test your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar). This will help you identify the optimal concentration for degradation and the point at which the hook effect becomes prominent.
-
Optimize PROTAC Concentration: Once the optimal concentration for degradation is identified from the dose-response curve, use this concentration for subsequent experiments.
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations is a hallmark of the hook effect.
Quantitative Data Summary
The following table illustrates a typical dose-response relationship for a PROTAC exhibiting a hook effect, as measured by target protein degradation and ternary complex formation.
| PROTAC Concentration | Target Protein Level (% of Control) | Ternary Complex Formation (Relative Units) | Observation |
| 0.1 nM | 95% | 10 | Minimal Degradation |
| 1 nM | 70% | 45 | Onset of Degradation |
| 10 nM | 25% | 85 | Effective Degradation |
| 100 nM | 10% | 100 | Optimal Degradation (Dmax) |
| 1 µM | 40% | 60 | Hook Effect Onset |
| 10 µM | 80% | 20 | Significant Hook Effect |
Experimental Protocols
Protocol 1: Western Blotting to Assess PROTAC-Induced Degradation
This protocol allows for the visualization and quantification of target protein degradation in response to treatment with a PROTAC.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and any potential hook effect.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This is a proximity-based assay to quantify the formation of the PROTAC-induced ternary complex in vitro.[8][9]
Methodology:
-
Reagent Preparation:
-
Recombinant tagged target protein (e.g., GST-tagged).
-
Recombinant tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1).
-
TR-FRET donor fluorophore-conjugated antibody against one tag (e.g., Tb-anti-GST).
-
TR-FRET acceptor fluorophore-conjugated antibody against the other tag (e.g., AF488-anti-His).
-
Serial dilution of the PROTAC.
-
-
Assay Setup:
-
In a microplate, add the target protein, E3 ligase complex, and the PROTAC at various concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate the plate in the dark for a specified time (e.g., 180 minutes) to allow for complex formation.
-
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[10]
Protocol 3: AlphaLISA for Ternary Complex Formation
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay to measure ternary complex formation.[11]
Methodology:
-
Reagent Preparation:
-
Biotinylated target protein.
-
Tagged E3 ligase complex (e.g., GST-tagged).
-
Streptavidin-coated donor beads.
-
Anti-tag acceptor beads (e.g., anti-GST acceptor beads).
-
Serial dilution of the PROTAC.
-
-
Assay Setup:
-
In a microplate, add the biotinylated target protein, tagged E3 ligase complex, and the PROTAC at various concentrations.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting curve will demonstrate the concentration-dependent formation of the ternary complex and the hook effect at higher concentrations.[11]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. en.ice-biosci.com [en.ice-biosci.com]
- 11. resources.revvity.com [resources.revvity.com]
Technical Support Center: Refining Experimental Conditions for "Thalidomide-NH-PEG8-Ts" PROTAC Assays
Welcome to the technical support center for researchers utilizing "Thalidomide-NH-PEG8-Ts" in their Proteolysis Targeting Chimera (PROTAC) experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your assays and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
"this compound" is a synthesized E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a terminal tosyl (Ts) group via an 8-unit polyethylene glycol (PEG) linker.[1][2] Its primary application is in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of a specific target protein.[1][2] A notable example is its use in creating a potent PROTAC degrader of indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy.[1][3][4][5]
Q2: What is the mechanism of action for a PROTAC synthesized with this linker?
A PROTAC incorporating "this compound" functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The thalidomide moiety binds to the CRBN E3 ligase, while the other end of the PROTAC (the "warhead") binds to the protein of interest (POI). This forms a ternary complex between the POI, the PROTAC, and the E3 ligase.[6] Within this complex, the E3 ligase polyubiquitinates the POI, marking it for degradation by the proteasome. The PROTAC molecule is then released to catalyze further degradation.
Q3: What are the known advantages and disadvantages of using a long PEG linker like PEG8?
The 8-unit PEG linker in "this compound" offers several properties that can influence PROTAC performance:
| Advantages | Disadvantages |
| Increased Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC molecule.[7][8][9][10] | Reduced Cell Permeability: The increased molecular weight and polar surface area from a long PEG linker can decrease cell permeability, potentially impacting bioavailability.[11][] |
| Flexible Linker Length: Provides sufficient length and flexibility to span the distance between the E3 ligase and the target protein, which is crucial for efficient ternary complex formation.[8][11] | Potential for Reduced Metabolic Stability: PEG linkers may be more susceptible to metabolic degradation in vivo compared to alkyl chains.[7][13] |
| Facilitates Ternary Complex Formation: The flexibility can help optimize the orientation of the target and E3 ligase for effective ubiquitination.[14] | Increased Molecular Weight: Contributes to a larger overall size of the PROTAC, which can be a challenge for oral bioavailability.[13] |
Q4: Are there known off-target effects associated with thalidomide-based PROTACs?
Yes, the thalidomide moiety itself can recruit endogenous proteins, known as neosubstrates, to the CRBN E3 ligase for degradation.[15][16] These include transcription factors like IKZF1 and IKZF3.[16][17] Researchers should be aware of these potential off-target effects and may need to perform control experiments to distinguish between on-target and off-target pharmacology.[15][18]
Troubleshooting Guide
Problem 1: Low or no degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Due to the long PEG8 linker, the PROTAC may have difficulty crossing the cell membrane. Consider using a cell line with higher permeability or employing permeabilization agents in initial mechanistic studies. For in vivo studies, formulation strategies may be required.[11][] |
| Inefficient Ternary Complex Formation | The linker length, while long, may not be optimal for your specific target protein and its binding pocket. Synthesizing PROTACs with varying linker lengths (e.g., PEG4, PEG12) can help determine the optimal distance for ternary complex formation.[14] |
| Instability of the PROTAC | The thalidomide or linker components may be susceptible to hydrolysis or metabolism.[19][20] Assess the stability of your PROTAC in cell culture media and cell lysates using LC-MS. |
| Low Expression of CRBN | The cell line used may have low endogenous levels of CRBN, the required E3 ligase. Confirm CRBN expression levels by Western blot or qPCR. |
Problem 2: The "Hook Effect" - Decreased degradation at high PROTAC concentrations.
| Possible Cause | Troubleshooting Step |
| Formation of Binary Complexes | At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes that prevent the formation of the productive ternary complex.[15] |
| Dose-Response Curve Optimization | Perform a wide dose-response experiment, including lower concentrations, to identify the optimal concentration range for target degradation and to characterize the hook effect for your specific PROTAC. |
Problem 3: Observed toxicity or unexpected cellular phenotypes.
| Possible Cause | Troubleshooting Step |
| Off-Target Degradation of Neosubstrates | The thalidomide component of the PROTAC may be degrading its known neosubstrates (e.g., IKZF1, IKZF3), leading to unintended biological consequences.[15][16] |
| Proteomics Analysis | Perform unbiased proteomics (e.g., mass spectrometry-based) to identify all proteins that are degraded upon treatment with your PROTAC. This will reveal both on-target and off-target effects. |
| Control Compounds | Synthesize and test control molecules, such as a version of the PROTAC with an inactive E3 ligase ligand or an inactive warhead, to confirm that the observed phenotype is due to the degradation of your specific target. |
Experimental Protocols & Data
Key Experiment: Western Blot Analysis of IDO1 Degradation
This protocol is adapted from studies on IDO1 PROTAC degraders.[3][4][21][22]
Objective: To determine the extent of IDO1 protein degradation in cells treated with an IDO1-targeting PROTAC synthesized using "this compound".
Materials:
-
HeLa or U87 cells
-
Human interferon-gamma (IFNγ)
-
IDO1-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IDO1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed HeLa or U87 cells in 6-well plates and allow them to adhere overnight.
-
IDO1 Induction: To induce IDO1 expression, treat the cells with IFNγ (e.g., 50 ng/mL) for 24 hours.[21][22]
-
PROTAC Treatment: Treat the IFNγ-stimulated cells with various concentrations of the IDO1-PROTAC (e.g., a dose-response from 1 nM to 10 µM) or with DMSO as a vehicle control. A positive control for mechanism of action can include co-treatment with a proteasome inhibitor like MG132. Incubate for a set time period (e.g., 24 hours).[21][22]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IDO1 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the IDO1 band intensity to the loading control.
-
Calculate the percentage of IDO1 degradation relative to the vehicle-treated control.
-
Quantitative Data Summary
The following table summarizes representative data for an effective IDO1 PROTAC degrader (compound 2c from Hu et al.), which utilizes a Thalidomide-NH-PEG8 linker.[3][4]
| Parameter | Value | Cell Line | Assay |
| Dmax (Maximum Degradation) | 93% | HeLa | Western Blot |
| DC50 (Half-maximal Degradation Conc.) | Not explicitly stated in abstract | HeLa | Western Blot |
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for evaluating a target-degrading PROTAC.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 3. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. nbinno.com [nbinno.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. nbinno.com [nbinno.com]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 16. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 17. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Challenges in the synthesis and purification of "Thalidomide-NH-PEG8-Ts" PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Thalidomide-NH-PEG8-Ts PROTACs.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Synthesis Challenges
Question: My tosylation reaction of the terminal alcohol on the PEG linker is incomplete. What are the possible causes and solutions?
Answer: Incomplete tosylation is a frequent challenge. Several factors can contribute to this issue:
-
Reagent Quality: The tosyl chloride (TsCl) or the base used (e.g., triethylamine, pyridine) may have degraded. Use freshly opened or purified reagents.
-
Reaction Conditions: The reaction may require colder temperatures (e.g., 0 °C to -10 °C) to prevent side reactions and degradation. Ensure the reaction is running under strictly anhydrous (dry) conditions, as water will quench the tosyl chloride.
-
Base Stoichiometry: An insufficient amount of base can lead to the accumulation of HCl, which protonates the starting alcohol and hinders the reaction. It is recommended to use a slight excess of the base.
-
Steric Hindrance: The bulky nature of the thalidomide end of the molecule might sterically hinder the terminal alcohol. Increasing the reaction time or using a less hindered base could improve the yield.
Troubleshooting Steps:
-
Verify the quality of tosyl chloride and the base.
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Increase the equivalents of base and tosyl chloride incrementally.
-
Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Question: I am observing significant byproduct formation during the coupling of the thalidomide moiety with the PEG linker. How can I minimize this?
Answer: Byproduct formation often arises from the reactivity of the starting materials and intermediates. Common byproducts can include di-substituted PEG linkers or products from the degradation of the thalidomide structure.
Strategies to Minimize Byproducts:
-
Protecting Groups: Ensure that any reactive functional groups on your thalidomide precursor are adequately protected.
-
Controlled Stoichiometry: Use a precise stoichiometry of reactants. A slight excess of one reactant might be beneficial to drive the reaction to completion, but a large excess can lead to byproducts.
-
Reaction Temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired product.
-
Choice of Coupling Reagents: If using specific coupling reagents (e.g., for an amide bond formation), screen different reagents to find one that provides the best selectivity and yield for your specific substrates.
Purification Challenges
Question: I am having difficulty separating my final product, this compound, from the starting material (the corresponding alcohol) using column chromatography. What can I do?
Answer: The starting alcohol and the final tosylated product often have very similar polarities, making their separation by standard column chromatography challenging.
Tips for Improved Separation:
-
Solvent System Optimization: A shallow gradient of a more polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) can improve resolution. Experiment with small-scale separations on TLC to find the optimal solvent system.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often more effective for separating molecules with small polarity differences. A long, shallow gradient of acetonitrile in water (with a modifier like 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Alternative Stationary Phases: Consider using a different stationary phase for your column chromatography, such as alumina or a functionalized silica gel, which may offer different selectivity.
Table 1: Comparison of Purification Techniques
| Technique | Stationary Phase | Mobile Phase Example | Pros | Cons |
| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient | High capacity, cost-effective. | Lower resolution for similar polarity compounds. |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water gradient with 0.1% TFA | High resolution, excellent for purity assessment. | Lower capacity, more expensive. |
Frequently Asked Questions (FAQs)
Q1: What are the key quality control checks I should perform on my final this compound product?
A1: Comprehensive characterization is crucial. The following analyses are recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.
-
HPLC: To determine the purity of the final compound. A purity of >95% is generally desired for biological assays.
Q2: How should I store this compound?
A2: The tosylate group is susceptible to hydrolysis. Therefore, the compound should be stored as a solid in a desiccator at -20°C or below. For short-term storage, a solution in an anhydrous aprotic solvent (e.g., DMSO) can be used, but long-term storage in solution is not recommended.
Q3: Can I use a different PEG linker length? How would that affect the synthesis and purification?
A3: Yes, different PEG linker lengths can be used. A shorter PEG linker might make the molecule less soluble in some organic solvents, while a longer linker will increase the molecular weight and could make the separation from other PEG-containing impurities more difficult. The general synthetic and purification strategies would remain similar, but you may need to re-optimize reaction times and chromatography conditions.
Visualized Protocols and Pathways
Technical Support Center: Enhancing the In-vivo Stability of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of PROTACs utilizing a thalidomide-based E3 ligase ligand conjugated to a polyethylene glycol (PEG) linker, exemplified by structures like "Thalidomide-NH-PEG8-Ts".
Troubleshooting Guides
Researchers may encounter several challenges during the development and in vivo testing of thalidomide-PEG-based PROTACs. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low PROTAC exposure in vivo despite good in vitro potency. | Poor metabolic stability: The PROTAC molecule is rapidly metabolized, often at the linker or the warhead. PEG linkers can be susceptible to oxidative metabolism.[1] | - Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic hotspots.[2][3]- Modify the PROTAC structure at the site of metabolism. For instance, deuteration at metabolically liable positions can slow down metabolism.- Consider alternative, more rigid linker chemistries that are less prone to metabolism.[4] |
| Poor cell permeability: The PROTAC has a high molecular weight and polarity, hindering its ability to cross cell membranes.[5][6] | - Perform in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess permeability.[7][8][9]- Optimize the physicochemical properties of the PROTAC, such as lipophilicity and polar surface area, through medicinal chemistry efforts.[10]- Incorporate structural modifications known to enhance permeability, such as intramolecular hydrogen bonding or the use of specific transporter substrates. | |
| Rapid clearance: The PROTAC is quickly eliminated from circulation. | - Conduct pharmacokinetic (PK) studies in animal models (e.g., rodents) to determine the clearance rate.[6][]- Modify the PROTAC to reduce susceptibility to clearance mechanisms, which may involve altering its charge or size. | |
| "Hook effect" observed in cellular or in vivo experiments. | Formation of inactive binary complexes: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[12][13] | - Perform dose-response experiments over a wide range of concentrations to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.[12]- If the hook effect is pronounced, re-engineering the PROTAC to optimize the thermodynamics of ternary complex formation may be necessary. |
| Inconsistent results between in vitro and in vivo experiments. | Species-specific differences in metabolism: The metabolic enzymes in the animal model may differ from those in the in vitro system (e.g., human liver microsomes). | - Use liver microsomes or hepatocytes from the same species as the in vivo model for in vitro stability assays to ensure better correlation.- Characterize the metabolites formed in both in vitro and in vivo systems to understand any species-specific metabolic pathways. |
| Plasma instability: The PROTAC is unstable in blood plasma due to enzymatic degradation (e.g., by esterases).[5][14] | - Conduct a plasma stability assay to determine the half-life of the PROTAC in plasma from the relevant species.[5][14]- If instability is observed, modify the linker or warheads to replace labile functional groups (e.g., esters) with more stable ones (e.g., amides). |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG8 linker in "this compound"?
A1: The polyethylene glycol (PEG) linker in PROTACs serves multiple functions. Primarily, it enhances the solubility and physicochemical properties of the often large and hydrophobic PROTAC molecule.[1] The length and flexibility of the PEG linker are also critical for positioning the target protein and the E3 ligase in a productive orientation to facilitate ubiquitination and subsequent degradation.[4]
Q2: My thalidomide-based PROTAC shows excellent in vitro degradation of the target protein, but it is inactive in animal models. What should I investigate first?
A2: The first step is to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of your PROTAC in the animal model.[13][15] This involves measuring the concentration of the PROTAC in plasma and tissues over time, as well as the levels of the target protein. Poor exposure due to rapid metabolism or clearance is a common reason for the lack of in vivo efficacy.[] Therefore, conducting in vitro metabolic stability and plasma stability assays is highly recommended as a starting point for your investigation.[3][14]
Q3: How can I determine if my PROTAC is metabolically stable?
A3: The metabolic stability of a PROTAC can be assessed using in vitro assays with liver microsomes or hepatocytes.[3][16][17] These assays measure the rate of disappearance of the parent PROTAC over time in the presence of metabolic enzymes. The results are typically reported as the half-life (t½) or intrinsic clearance (CLint) of the compound. A short half-life suggests poor metabolic stability.
Q4: What is the "hook effect" and how can I avoid it in my experiments?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond a certain point leads to a decrease in target protein degradation.[12][13] This occurs because at high concentrations, the PROTAC molecules can form separate, non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the necessary ternary complex for degradation. To avoid this, it is crucial to perform a full dose-response curve for your PROTAC to identify the optimal concentration that results in maximum degradation.
Q5: Are there any known stability liabilities associated with the thalidomide moiety itself?
A5: Yes, thalidomide and its analogs can be susceptible to hydrolysis under physiological conditions.[18] The stability can be influenced by the point of attachment of the linker to the thalidomide scaffold. It is important to consider the chemical stability of the entire PROTAC molecule, including the thalidomide-linker conjugation, during development.[1][18]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the evaluation of your thalidomide-PEG-based PROTACs.
Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of metabolism of a PROTAC by phase I enzymes.
Materials:
-
Test PROTAC
-
Pooled liver microsomes (human or from the relevant animal species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (with known metabolic instability)
-
Negative control (vehicle, e.g., DMSO)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5-10 minutes.
-
Add the test PROTAC to the microsome suspension to a final concentration of typically 1-10 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC.
-
Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point and determine the half-life (t½).
Plasma Stability Assay
Objective: To assess the stability of a PROTAC in the presence of plasma enzymes.
Materials:
-
Test PROTAC
-
Pooled plasma (heparinized, from human or the relevant animal species)
-
Phosphate-buffered saline (PBS)
-
Positive control compound (known to be unstable in plasma)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
Incubate the test PROTAC (final concentration typically 1 µM) with plasma at 37°C.[5][14]
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma-PROTAC mixture.[5][14]
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent PROTAC.
-
Calculate the percentage of the PROTAC remaining at each time point compared to the 0-minute sample to determine its stability.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a PROTAC, an indicator of oral absorption.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS) or similar transport buffer
-
Test PROTAC
-
Control compounds with known permeability (e.g., a high-permeability and a low-permeability control)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test PROTAC (at a defined concentration, e.g., 10 µM) to the apical (A) compartment.[19]
-
At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) compartment. Replace the collected volume with fresh transport buffer.
-
To assess efflux, also perform the experiment in the B to A direction.
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.[7][8]
In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of a PROTAC after administration to an animal model.
Materials:
-
Test PROTAC formulated in a suitable vehicle
-
Rodents (e.g., mice or rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Administer the PROTAC to a cohort of animals via the desired route (e.g., oral gavage or intravenous injection).[6]
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from the animals.
-
Process the blood samples to obtain plasma.
-
Extract the PROTAC from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time profile and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Visualizations
Caption: PROTAC Mechanism of Action
Caption: PROTAC Stability Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
How to address poor solubility of "Thalidomide-NH-PEG8-Ts" PROTACs
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on molecules like "Thalidomide-NH-PEG8-Ts".
Frequently Asked Questions (FAQs)
Q1: Why is my "this compound" PROTAC poorly soluble, even with a PEG8 linker?
A1: While polyethylene glycol (PEG) linkers are incorporated into PROTACs to improve hydrophilicity and water solubility, several factors can still lead to poor overall solubility.[1][2][3] PROTACs are large, complex molecules that often fall into the "beyond rule of 5" (bRo5) chemical space, predisposing them to low solubility.[4][5] The "this compound" structure contains a p-toluenesulfonyl (tosyl) group, which, due to its aromatic and nonpolar characteristics, can negatively impact aqueous solubility.[6] Furthermore, the crystalline nature of a solid compound can significantly hinder its ability to dissolve; a high crystal lattice energy requires more energy to overcome.[7][8]
Q2: What is the first step I should take when I encounter a solubility issue with my PROTAC?
A2: The first step is to establish a reliable stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common starting point. From this stock, you can perform serial dilutions into your aqueous experimental buffers. This "solvent exchange" method is critical. If the PROTAC precipitates upon dilution, you will need to explore the use of co-solvents or other formulation strategies.
Q3: What are the main strategies to improve the solubility of a PROTAC that has already been synthesized?
A3: For an existing PROTAC, the strategies fall under physical and chemical modifications of the formulation, not the molecule itself. These can be categorized as:
-
Simple Formulation Adjustments: Utilizing co-solvents, adjusting pH, and adding surfactants.[][10]
-
Advanced Formulation Technologies: Creating amorphous solid dispersions (ASDs), using cyclodextrin complexes, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) and nanosuspensions.[4][7][11][12]
Q4: Can changing the linker or E3 ligase ligand in future designs improve solubility?
A4: Absolutely. Optimizing the linker is a key strategy in PROTAC design. While PEG linkers add hydrophilicity, their replacement with structures like a 1,4-disubstituted phenyl ring has been shown to improve cell permeability.[13] Inserting basic nitrogen atoms into the linker can also improve solubility.[13] The choice of E3 ligase ligand also has a significant impact, as different ligands possess inherently different solubility profiles.[5][14]
Troubleshooting Guide
Problem: My PROTAC precipitates when diluted from a DMSO stock into an aqueous buffer (e.g., PBS).
Solution 1: Use of Co-solvents
The addition of a water-miscible organic solvent can significantly increase the solubility of a lipophilic compound in an aqueous solution.[15]
-
Recommended Co-solvents: Ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or polyethylene glycols of low molecular weight (e.g., PEG-300, PEG-400).
-
Procedure: First, determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell culture, enzyme assay). Prepare your aqueous buffer containing this percentage of the co-solvent before adding the PROTAC stock solution. Add the PROTAC stock slowly while vortexing to avoid localized high concentrations that can cause precipitation.
Solution 2: pH Adjustment
If your PROTAC contains ionizable functional groups (acidic or basic), its solubility will be pH-dependent.
-
Procedure: Determine the pKa of your molecule's ionizable groups. For basic groups, solubility will increase in acidic buffers (lower pH). For acidic groups, solubility will increase in basic buffers (higher pH). Prepare buffers at various pH units around the pKa to find the optimal pH for solubility.[16] Ensure the chosen pH is compatible with your experimental assay.
Solution 3: Advanced Formulation Approaches
If co-solvents and pH adjustments are insufficient or incompatible with your experiment, more advanced formulation strategies may be necessary. These are often employed for in vivo studies.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, converting it from a crystalline to a higher-energy amorphous state.[7][11] This can significantly enhance dissolution rates and maintain supersaturated concentrations.[4][11] Common polymers include HPMCAS and Soluplus®.[4][11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate a poorly soluble drug within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[15][17]
-
Lipid-Based Formulations: Incorporating the PROTAC into oils, lipids, or surfactants can create micelles, emulsions, or lipid nanoparticles that improve solubility and pharmacological performance.[11]
Quantitative Data Summary
The choice of an appropriate solvent system is critical. The following table summarizes key properties of solvents commonly used in the initial solubilization and formulation of PROTACs.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Miscible with Water? | Common Use Case |
| Water | 80.1 | 100 | - | Aqueous buffers |
| DMSO | 47.2 | 189 | Yes | Primary stock solutions |
| DMF | 36.7 | 153 | Yes | Co-solvent, stock solutions |
| NMP | 32.2 | 202 | Yes | Co-solvent, formulation |
| Ethanol | 24.5 | 78.4 | Yes | Co-solvent, less toxic alternative |
| PEG 400 | 12.5 | Decomposes | Yes | Formulation vehicle, co-solvent |
| Dichloromethane | 9.1 | 39.6 | No | Organic synthesis/purification |
| Chloroform | 4.8 | 61.2 | No | Organic synthesis/purification |
Data compiled from publicly available chemical property databases.
Key Experimental Protocol
Protocol: Screening for Optimal Co-solvent Concentration
This protocol outlines a method to determine the minimum concentration of a co-solvent required to keep your PROTAC in solution in an aqueous buffer.
Materials:
-
"this compound" PROTAC
-
DMSO (anhydrous)
-
Selected co-solvent (e.g., Ethanol, PEG-400)
-
Primary aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or 96-well plate
-
Vortex mixer
-
Spectrophotometer or nephelometer (for turbidity measurement)
Methodology:
-
Prepare PROTAC Stock: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM or 20 mM). Ensure it is fully dissolved.
-
Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare your primary aqueous buffer containing a range of co-solvent concentrations. For example: 0%, 1%, 2%, 5%, 10%, and 20% (v/v) of PEG-400 in PBS.
-
Dilute PROTAC: Add a small volume of the PROTAC DMSO stock to each co-solvent/buffer mixture to achieve the desired final concentration (e.g., 10 µM). The final concentration of DMSO should be kept constant and low across all samples (e.g., ≤0.5%).
-
Equilibrate and Observe:
-
Gently vortex each tube immediately after adding the PROTAC stock.
-
Incubate the samples at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visually inspect each sample for any signs of precipitation or cloudiness.
-
-
Quantify Solubility (Optional):
-
If visual inspection is ambiguous, measure the turbidity of each sample using a nephelometer or by measuring light scattering at a high wavelength (e.g., 600 nm) on a spectrophotometer.
-
Alternatively, centrifuge the samples (e.g., 15,000 x g for 15 minutes) and measure the concentration of the PROTAC remaining in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.[]
-
-
Determine Optimal Concentration: The lowest concentration of the co-solvent that results in no visible precipitation and low turbidity is the optimal concentration to use for your experiments.
Visualizations
PROTAC Mechanism of Action
Caption: PROTACs induce degradation by forming a ternary complex.
Troubleshooting Workflow for Poor Solubility
Caption: A decision tree for addressing PROTAC solubility issues.
Solubility Enhancement Strategies
Caption: Overview of strategies to enhance PROTAC solubility.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. longdom.org [longdom.org]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 17. mdpi.com [mdpi.com]
Optimizing incubation time and concentration for "Thalidomide-NH-PEG8-Ts"
Disclaimer: "Thalidomide-NH-PEG8-Ts" is a specialized chemical used in targeted protein degradation research.[1][2] The information provided here is based on the general principles of Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-based moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5][][7] Optimal conditions for your specific target protein and cell line must be determined empirically.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the use of this compound in cell-based assays.
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to function as a heterobifunctional PROTAC. It is composed of a ligand that binds to the target Protein of Interest (POI), a linker (an 8-unit polyethylene glycol chain), and a ligand (thalidomide) that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][4][] By bringing the POI and CRBN into close proximity, it facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8][9] This leads to the selective removal of the target protein from the cell.
Q2: What is a recommended starting concentration range for my experiments?
A2: For initial experiments, it is recommended to test a wide range of concentrations to determine the optimal dose for your specific cell line and target. A good starting point is a dose-response curve ranging from 1 nM to 10 µM.[10] Many PROTACs exhibit a "hook effect," where efficacy decreases at very high concentrations due to the formation of binary complexes (PROTAC:Target or PROTAC:E3 ligase) which compete with the formation of the productive ternary complex (Target:PROTAC:E3 ligase).[11][12] Therefore, testing a broad concentration range is critical.
Q3: What incubation time should I use?
A3: The optimal incubation time can vary significantly depending on the target protein's natural turnover rate and the cellular processes involved. It is advisable to perform a time-course experiment.[10] Initial testing at a short time point (e.g., 4-8 hours) and a longer time point (e.g., 12-24 hours) is a common strategy.[10] Subsequent experiments can then narrow down the optimal duration to achieve maximal degradation (Dmax).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low degradation of the target protein. | 1. Suboptimal Concentration: The concentration may be too low or too high (due to the hook effect).[11][12] 2. Incorrect Incubation Time: The incubation period may be too short or too long. 3. Cell Line Incompatibility: The cell line may have low expression of Cereblon (CRBN) or other necessary components of the ubiquitin-proteasome system. 4. Poor Cell Permeability: The compound may not be efficiently entering the cells.[10][13] 5. Target Protein Characteristics: The target protein may be highly stable or rapidly re-synthesized.[14] | 1. Perform a full dose-response experiment (e.g., 8-10 concentrations with half-log dilutions) to identify the optimal concentration and observe any potential hook effect.[11] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the time point of maximal degradation. 3. Confirm CRBN expression in your cell line via Western blot or qPCR. Consider using a different cell line known to be responsive to thalidomide-based degraders. 4. While difficult to assess directly without specialized assays, ensuring proper solubilization of the compound in the culture medium is a first step. 5. Consider pre-treating cells with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) to uncouple degradation from re-synthesis, although this can have confounding effects. |
| High Cell Toxicity or Off-Target Effects. | 1. High Concentration: The concentration used may be cytotoxic. 2. Off-Target Degradation: The PROTAC may be degrading other proteins essential for cell viability.[12] 3. Target-Related Toxicity: Degradation of the intended target protein itself may be causing cell death. | 1. Lower the concentration. The goal is to use the lowest effective concentration that achieves significant degradation (the DC50 or DC90). 2. Perform global proteomics to assess changes in the abundance of other proteins.[10] Use negative controls, such as an inactive epimer of the thalidomide ligand, if available. 3. This is an inherent risk of targeting certain proteins. Confirm that the observed toxicity correlates with the extent of target degradation. |
| Inconsistent Results Between Experiments. | 1. Reagent Variability: Inconsistent passage number of cells, variable cell density at the time of treatment. 2. Compound Instability: The compound may be unstable in solution over time. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density. 2. Prepare fresh stock solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles. |
Data Presentation: Optimizing Experimental Conditions
To empirically determine the optimal concentration and incubation time, two key experiments are recommended: a dose-response study and a time-course study. The results can be summarized as follows.
Table 1: Example Dose-Response Data for Target Protein Degradation
This table presents hypothetical data from a 24-hour incubation experiment.
| Concentration of this compound | % Target Protein Remaining (vs. Vehicle) |
| 1 µM | 15% |
| 300 nM | 10% |
| 100 nM | 25% |
| 30 nM | 50% (DC50) |
| 10 nM | 75% |
| 1 nM | 95% |
| Vehicle (DMSO) | 100% |
From this data, a DC50 (the concentration at which 50% of the protein is degraded) can be calculated.
Table 2: Example Time-Course Data for Target Protein Degradation
This table presents hypothetical data using an optimal concentration (e.g., 300 nM).
| Incubation Time (hours) | % Target Protein Remaining (vs. Vehicle at t=0) |
| 2 | 80% |
| 4 | 55% |
| 8 | 30% |
| 16 | 12% |
| 24 | 10% (Dmax) |
This data helps identify the time to reach Dmax (maximum degradation).
Experimental Protocols & Visualizations
Protocol 1: Dose-Response Experiment for Target Protein Degradation
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations (e.g., from 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the cells for a fixed period, typically 16-24 hours for an initial experiment.[10]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Normalize the total protein amount for each sample, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control signal for each sample. Express the results as a percentage of the vehicle-treated control. Plot the percentage of remaining protein against the compound concentration to determine the DC50.
Figure 1. Workflow for a dose-response experiment.
Protocol 2: Essential Control Experiments
To validate that the observed degradation is occurring through the intended PROTAC mechanism, the following controls are crucial:
-
Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or Carfilzomib) for 1-2 hours before adding this compound.[10] If the degradation is proteasome-dependent, the inhibitor should "rescue" the protein from degradation.
-
Neddylation Inhibition Control: Pre-treat cells with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924).[10] This prevents the activation of Cullin-RING ligases, including the CRL4-CRBN complex. This should also rescue the protein from degradation.
-
CRBN Knockout/Knockdown Control: If available, perform the experiment in a cell line where CRBN has been knocked out or knocked down. In the absence of the E3 ligase, the PROTAC should be inactive.
Figure 2. Key control points for mechanism validation.
Signaling Pathway Diagram
The diagram below illustrates the catalytic cycle of a thalidomide-based PROTAC like this compound.
Figure 3. PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. cellgs.com [cellgs.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating CRBN Engagement of "Thalidomide-NH-PEG8-Ts" PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the engagement of Cereblon (CRBN), a crucial E3 ligase component, by Proteolysis Targeting Chimeras (PROTACs). Specifically, it focuses on PROTACs incorporating the "Thalidomide-NH-PEG8-Ts" E3 ligase ligand-linker conjugate. This document outlines key experimental protocols, presents comparative binding data for thalidomide-based ligands and their alternatives, and visualizes complex biological processes and experimental workflows.
Introduction to CRBN-Recruiting PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[1] A typical PROTAC consists of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The "this compound" conjugate provides the E3 ligase-recruiting component, utilizing a thalidomide derivative to engage Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] The 8-unit polyethylene glycol (PEG) linker offers flexibility for optimal ternary complex formation, and the tosyl (Ts) group serves as a reactive handle for conjugation to a target protein ligand.[1]
Validating the engagement of the PROTAC with CRBN is a critical step in the development process, as it ensures the initial event in the degradation cascade occurs efficiently. This guide explores established biophysical and cellular methods for this validation.
Quantitative Comparison of CRBN Ligand Engagement
| Ligand | Binding Affinity (Kd or IC50) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [3] |
| (S)-Thalidomide | ~10-fold stronger binding than (R)-thalidomide | Competitive Elution Assay | [2][4] |
| Lenalidomide | ~178 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [3] |
| Pomalidomide | 153.9 nM (IC50) | Fluorescence Polarization | [5] |
| Pomalidomide | ~157 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [3] |
| Phenyl Dihydrouracil-based PROTAC (PD-PROTAC 2) | 52 ± 19 nM (Kd) | Fluorescence Polarization | [6] |
| Phenyl Dihydrouracil Derivative (YJ1b) | 206 nM (IC50) | TR-FRET | [7] |
Note: The binding affinity of "this compound" is expected to be in a similar range to thalidomide, but empirical validation is essential. The tosyl group is a leaving group for conjugation and is not present in the final PROTAC.
Experimental Protocols for CRBN Engagement Validation
Accurate and robust validation of CRBN engagement is paramount. The following are detailed protocols for commonly employed assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[8]
Principle: Ligand-bound proteins are generally more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble (undenatured) CRBN can be quantified, revealing a thermal shift in the presence of a binding PROTAC.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat cells with the "this compound"-based PROTAC at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Heating Step:
-
For intact cells, wash and resuspend the cells in a suitable buffer. For lysates, prepare the cell lysate according to standard protocols.
-
Aliquot the cell suspension or lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
-
Lysis and Separation of Soluble Fraction:
-
For intact cells, lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble CRBN:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CRBN in each sample by Western blotting using a CRBN-specific antibody or by mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble CRBN as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
AlphaLISA/AlphaScreen Assay
This bead-based proximity assay is highly sensitive for detecting and quantifying the formation of the ternary complex (Target Protein-PROTAC-CRBN).[9]
Principle: Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and CRBN, respectively. When the PROTAC brings the target protein and CRBN into close proximity, the beads are also brought together. Upon excitation of the donor bead, a singlet oxygen molecule is released, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute and dilute the tagged recombinant target protein and tagged CRBN/DDB1 complex to their optimal concentrations in the assay buffer.
-
Prepare a serial dilution of the "this compound"-based PROTAC.
-
-
Ternary Complex Formation:
-
In a 384-well microplate, add the target protein, CRBN/DDB1 complex, and the PROTAC dilutions.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for ternary complex formation.[9]
-
-
Addition of AlphaLISA Beads:
-
Add the AlphaLISA acceptor beads (e.g., anti-tag) and donor beads (e.g., streptavidin-coated, if one protein is biotinylated) to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal initially increases with PROTAC concentration as more ternary complexes are formed, and then decreases at higher concentrations due to the formation of binary complexes that prevent ternary complex formation. The peak of the curve represents the optimal concentration for ternary complex formation.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger protein.[10][11]
Principle: A small fluorescently labeled CRBN ligand (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to the much larger CRBN protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A competitive FP assay can be used to determine the binding affinity of an unlabeled PROTAC by measuring its ability to displace the fluorescent tracer.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant CRBN/DDB1 complex in FP assay buffer.
-
Prepare a solution of a fluorescently labeled thalidomide or pomalidomide tracer (e.g., Cy5-labeled) at a low nanomolar concentration.[11]
-
Prepare a serial dilution of the "this compound"-based PROTAC.
-
-
Assay Setup:
-
In a black, low-binding microplate, add the CRBN/DDB1 complex, the fluorescent tracer, and the PROTAC dilutions.[11] Include controls for no CRBN (tracer only) and no competitor (CRBN + tracer).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization versus the logarithm of the competitor (PROTAC) concentration.
-
The IC50 value, the concentration of the PROTAC that displaces 50% of the fluorescent tracer, can be determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value.
-
Alternative CRBN Ligands: Phenyl Dihydrouracil
While thalidomide and its analogs are widely used, they possess certain liabilities, including a chiral center prone to racemization and potential instability.[12] Phenyl dihydrouracil derivatives have emerged as a promising alternative class of CRBN ligands that are achiral and exhibit greater chemical stability.[6][12]
Studies have shown that PROTACs incorporating phenyl dihydrouracil can effectively engage CRBN and induce target protein degradation.[6] As indicated in the comparison table, some phenyl dihydrouracil-based PROTACs have demonstrated comparable or even superior binding affinity to CRBN than thalidomide-based counterparts.[6][7][13] This makes them a compelling alternative for the development of next-generation PROTACs with improved pharmaceutical properties.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the workflows of the key validation assays.
Caption: PROTAC Mechanism of Action.
Caption: CETSA Experimental Workflow.
Caption: AlphaLISA Experimental Workflow.
Caption: Fluorescence Polarization Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopolymers.org.ua [biopolymers.org.ua]
A Comparative Guide to E3 Ligase Linkers: Evaluating "Thalidomide-NH-PEG8-Ts" in the Context of PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide provides a comparative overview of "Thalidomide-NH-PEG8-Ts," a commercially available E3 ligase ligand-linker conjugate, in the context of other commonly used linkers. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the knowledge to make informed decisions in their PROTAC design endeavors.
Understanding "this compound"
"this compound" is a pre-functionalized building block for PROTAC synthesis. It consists of three key components:
-
Thalidomide: A well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][][3]
-
PEG8 Linker: An eight-unit polyethylene glycol (PEG) chain. PEG linkers are widely used in PROTAC design due to their flexibility and ability to improve solubility.[4][5][6]
-
Tosyl (Ts) group: A leaving group that facilitates the covalent attachment of this ligand-linker moiety to a warhead that targets the protein of interest.
The flexible nature of the PEG8 linker allows for the necessary spatial arrangement between the target protein and the E3 ligase to form a productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation.
The Crucial Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's performance.[7][8] An optimally designed linker will facilitate the formation of a stable and catalytically competent ternary complex (Target Protein-PROTAC-E3 Ligase).
Different classes of linkers are commonly employed in PROTAC design, each with distinct characteristics:
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, which can enhance the solubility and cell permeability of the PROTAC molecule.[4][5][6] The length of the PEG chain is a key parameter that requires optimization for each specific target.
-
Alkyl Chains: These provide a more hydrophobic and also flexible connection. The length of the alkyl chain influences the distance and orientation between the two ends of the PROTAC.
-
Rigid Linkers: Structures incorporating rings such as piperazine or alkynes introduce conformational constraints.[9] This rigidity can sometimes lead to more favorable and specific interactions within the ternary complex, potentially improving selectivity and potency.
Comparative Performance of E3 Ligase Linkers: A Data-Driven Perspective
One illustrative example is the development of CRBN-based PROTACs targeting the BET bromodomain protein BRD4. A study revealed a non-linear relationship between PEG linker length and degradation potency.
| Linker Composition (Number of PEG units) | BRD4 Degradation (DC50 in H661 cells) |
| 0 | < 0.5 µM |
| 1-2 | > 5 µM |
| 4-5 | < 0.5 µM |
This table summarizes findings where shorter (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent BRD4 degradation, while intermediate lengths (1-2 PEG units) were significantly less effective.[7] This "Goldilocks effect" underscores the necessity of empirical linker optimization for each new target.
In another study on Bruton's tyrosine kinase (BTK) degraders, PROTACs with longer PEG linkers (≥ 4 units) demonstrated more potent degradation compared to their shorter counterparts.[7] This was attributed to the longer linkers minimizing steric clashes and allowing for a more favorable ternary complex formation.
These examples highlight a key principle in PROTAC design: there is no universally optimal linker . The ideal linker length and composition are highly dependent on the specific topology of the target protein and the E3 ligase, and how they can be brought together effectively.
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and the workflows of key experiments used to characterize their performance.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A stepwise workflow for quantifying protein degradation using Western blotting to determine DC50 and Dmax values.
Caption: A simplified workflow for Surface Plasmon Resonance (SPR) to analyze the kinetics and affinity of binary and ternary complex formation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC linkers. Below are protocols for key experiments.
Protocol 1: Determination of Protein Degradation (DC50 and Dmax) by Western Blot
This protocol allows for the quantification of the concentration-dependent degradation of a target protein.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (typically from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize the protein concentrations of all samples and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).[10][11]
-
Protocol 2: In-Cell Western (ICW) Assay for Higher-Throughput Degradation Analysis
This method offers a more rapid, plate-based quantification of protein levels.[12][13][14]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well black-walled plate and allow them to attach.
-
Treat the cells with a serial dilution of PROTACs as described for the Western blot.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking and Staining:
-
Wash the cells and block with a suitable blocking buffer (e.g., LI-COR Intercept Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate with the primary antibody against the protein of interest diluted in blocking buffer overnight at 4°C.
-
Wash the plate and incubate with an IRDye-conjugated secondary antibody and a cell normalization stain (e.g., CellTag 700 Stain) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the plate thoroughly and scan on an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for the target protein and normalize it to the cell stain intensity.
-
Calculate DC50 and Dmax values as described for the Western blot.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of molecular interactions in real-time.[1][15][16][17][18]
-
E3 Ligase Immobilization:
-
Immobilize a biotinylated E3 ligase (e.g., CRBN/DDB1 complex) onto a streptavidin-coated SPR sensor chip to a suitable response level.
-
-
Binary Interaction Analysis:
-
To determine the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface and measure the binding response.
-
Separately, to determine the binding of the PROTAC to the target protein, one can immobilize the target protein and inject the PROTAC.
-
-
Ternary Complex Formation Analysis:
-
To measure the formation of the ternary complex, inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the target protein over the immobilized E3 ligase surface.
-
The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity (alpha), which is the factor by which the affinity of one protein for the PROTAC is enhanced by the presence of the other protein. A high cooperativity value often correlates with efficient degradation.
-
Conclusion
"this compound" is a valuable tool for the construction of CRBN-recruiting PROTACs, leveraging the well-understood properties of its thalidomide ligand and the favorable physicochemical characteristics of a PEG8 linker. However, the existing body of research strongly indicates that the "one-size-fits-all" approach is not applicable to linker design. The optimal linker is highly context-dependent, and systematic optimization is paramount for developing potent and selective protein degraders.
By utilizing the experimental protocols outlined in this guide, researchers can systematically evaluate the performance of "this compound" in their specific system and compare it against a panel of alternative linkers with varying lengths and compositions. This empirical, data-driven approach will ultimately pave the way for the rational design of next-generation PROTAC therapeutics.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. licorbio.com [licorbio.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
A Head-to-Head Battle for Protein Degradation: Thalidomide-NH-PEG8-Ts vs. VHL-Based Linkers
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase recruiting moiety is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's success. Among the most utilized E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase complex. This guide provides an objective comparison between PROTACs employing a thalidomide-based linker, specifically "Thalidomide-NH-PEG8-Ts" which recruits CRBN, and those utilizing VHL-based linkers. This analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug discovery programs.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.
Thalidomide-based PROTACs , such as those synthesized using "this compound", recruit the Cereblon (CRBN) E3 ligase.[1] Thalidomide and its analogs (e.g., lenalidomide, pomalidomide) are well-established CRBN binders.[2][3] The PEG8 linker in "this compound" provides a flexible connection between the CRBN-binding moiety and the ligand for the target protein.
VHL-based PROTACs , on the other hand, recruit the von Hippel-Lindau (VHL) E3 ligase.[2][3] These PROTACs typically incorporate a small molecule that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.
The choice between these two E3 ligase systems can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in Thalidomide-Based PROTACs
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[2][4][5]
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are widely used as E3 ligase ligands that recruit Cereblon (CRBN).[][7] The linker, particularly those composed of polyethylene glycol (PEG) units, significantly impacts the PROTAC's physicochemical properties, including solubility and cell permeability, as well as its degradation efficiency (DC50 and Dmax).[2][8][] This guide provides a comparative analysis of how different PEG linker lengths affect the efficacy of thalidomide-based PROTACs, supported by experimental data and detailed protocols for researchers in drug development.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by recruiting the CRBN E3 ubiquitin ligase. The PROTAC simultaneously binds to the target protein (POI) and CRBN, forming a ternary complex.[] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Caption: Mechanism of thalidomide-based PROTACs.
Data Presentation: Efficacy vs. PEG Linker Length
The optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, an overly long linker might not effectively bring the POI and E3 ligase into productive proximity.[2][5] The relationship between linker length and degradation efficacy is often not linear, and empirical testing is crucial.
Below is a summary of quantitative data from studies investigating the impact of linker length on the efficacy of thalidomide-based PROTACs.
| Target Protein | E3 Ligase | Linker Type & Length | Key Efficacy Results | Cell Line(s) | Reference(s) |
| MDM2 | CRBN | POE-3 (3 polyoxyether units) | IC50: 0.23 - 0.39 µMInduces significant MDM2 degradation. | A549, Huh7, HepG2 | [10][11] |
| Estrogen Receptor α (ERα) | VHL | PEG-based (16-atom length) | The 16-atom linker was significantly more potent in degrading ERα compared to 12-atom linkers. | MCF7 | [4][12] |
| BRD4 | CRBN | PEG (0, 1, 2, 4, 5 units) | Non-linear effect: 0, 4, and 5 PEG units showed high potency (DC50 < 0.5 µM), while 1-2 PEG units had reduced potency (DC50 > 5 µM). | H661 | [1] |
| TBK1 | VHL | Alkyl/Ether (7-29 atoms) | Minimum length observed: No activity with linkers <12 atoms. Potency peaked with a 21-atom linker (DC50 = 3 nM, Dmax = 96%). | Not Specified | [4][5] |
| BRD2 | CRBN | PEG vs. Aliphatic | PEG linker-containing PROTACs were more effective at degrading BRD2 than those with aliphatic linkers. | HEK293T | [13] |
Note: While these studies used VHL as the E3 ligase, the principles regarding linker length optimization are broadly applicable to thalidomide-based CRBN PROTACs.
Experimental Protocols
To evaluate the efficacy of different PROTACs, several key experiments are routinely performed. Below are generalized protocols for Western Blotting and a Cell Viability Assay.
Experimental Workflow
The typical workflow for assessing PROTAC efficacy involves treating cultured cells, followed by biochemical assays to measure protein levels and cellular health.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment: Plate cells (e.g., A549, MCF7) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Cell Viability Assay (MTS/MTT)
This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.
-
Cell Seeding and Treatment: Seed cells in 96-well plates at an appropriate density. After overnight adherence, treat the cells with a serial dilution of the PROTACs.
-
Incubation: Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C. The reagent is converted into a colored formazan product by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC50 (half-maximal inhibitory concentration).
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validating Targeted Protein Degradation: A Comparative Guide to "Thalidomide-NH-PEG8-Ts" in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the ability to precisely and efficiently validate the degradation of a target protein is paramount. This guide provides a comprehensive comparison of the use of "Thalidomide-NH-PEG8-Ts," an E3 ligase ligand-linker conjugate, in proteomics-based validation workflows. We will objectively compare its performance with alternative approaches and provide the supporting experimental data and detailed protocols necessary for researchers to make informed decisions in their drug discovery efforts.
Introduction to "this compound" in Targeted Protein Degradation
"this compound" is not a standalone protein degrader but a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide-based ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and an 8-unit polyethylene glycol (PEG8) linker.[1][2][3][4] This bifunctional molecule serves to bring a target protein into close proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The choice of linker and E3 ligase ligand is critical in optimizing the potency and selectivity of a PROTAC.[7][8][]
Performance Comparison of PROTACs
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a comparison of a PROTAC synthesized using "this compound" against the target protein Indoleamine 2,3-dioxygenase 1 (IDO1), alongside a discussion of alternative linker strategies.
| PROTAC Component | Target Protein | Cell Line | DC50 | Dmax | Reference |
| This compound in IDO1 PROTAC Degrader-1 (HY-131911) | IDO1 | HeLa | 2.84 µM | 93% | [10] |
| Alternative Linker Strategies | |||||
| Alkyl Chains | Various | Various | Variable | Variable | [6][7] |
| Alternative PEG lengths | Various | Various | Variable | Variable | [7][] |
| Rigid/Constrained Linkers | Various | Various | Potentially Improved Potency | Variable | [7][8] |
Note: The performance of a PROTAC is highly dependent on the specific target protein, the warhead (target-binding ligand), and the cellular context. The table above provides a specific data point for a PROTAC utilizing the "this compound" linker and general comparisons for alternative linker types. Direct head-to-head comparisons for the same target protein with varying linkers are often found in specific research articles.
Experimental Protocols for Proteomic Validation
Quantitative proteomics is the gold standard for validating targeted protein degradation. It allows for an unbiased, proteome-wide assessment of a degrader's efficacy and selectivity. The following is a detailed protocol for a Tandem Mass Tag (TMT)-based quantitative proteomics workflow.
Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with the PROTAC or vehicle control for the desired time points.
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protein Digestion
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Precipitate the protein using a methanol/chloroform extraction or a similar method to remove interfering substances.[11]
-
Resuspend the protein pellet in a digestion buffer (e.g., 100 mM TEAB).
-
Digest the proteins into peptides by adding trypsin at a 1:50 enzyme-to-protein ratio and incubating overnight at 37°C.[12]
Tandem Mass Tag (TMT) Labeling
-
Equilibrate the TMT labeling reagents to room temperature.[11][13]
-
Resuspend the digested peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT label to each peptide sample and incubate for 1 hour at room temperature.[11] The ratio of TMT reagent to peptide should be optimized, but a common starting point is 1:8 (peptide:TMT by mass).[14]
-
Quench the labeling reaction by adding hydroxylamine to a final concentration of 0.5% and incubating for 15 minutes.[11]
-
Combine the labeled peptide samples in equal amounts.
-
Desalt the combined sample using a C18 solid-phase extraction (SPE) column.
LC-MS/MS Analysis
-
Resuspend the desalted and dried peptide mixture in a suitable solvent (e.g., 0.1% formic acid).
-
Perform liquid chromatography (LC) to separate the peptides based on their hydrophobicity. A typical setup involves a nano-flow HPLC system with a C18 reversed-phase column.
-
The separated peptides are then introduced into a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 spectra (for peptide identification) and MS2/MS3 spectra (for peptide sequencing and TMT reporter ion quantification).
Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).[15]
-
Perform a database search to identify the peptides and proteins present in the sample.
-
Quantify the relative abundance of each protein across the different samples based on the intensity of the TMT reporter ions in the MS2/MS3 spectra.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the PROTAC.
-
Visualize the results using volcano plots and heatmaps to highlight the target protein and any potential off-target effects.[16]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: TMT-based quantitative proteomics workflow.
Caption: Cereblon (CRBN) E3 ligase pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs | DC Chemicals [dcchemicals.com]
- 3. biozol.de [biozol.de]
- 4. cymitquimica.com [cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 15. A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Thalidomide and Lenalidomide-Based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the choice of E3 ligase ligand and the accompanying linker technology is critical in the design of potent and selective proteolysis-targeting chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide and lenalidomide. This guide provides a comparative analysis of "Thalidomide-NH-PEG8-Ts" and lenalidomide-based linkers, offering a detailed examination of their performance, supported by experimental data and protocols.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Thalidomide and its analog lenalidomide are well-established ligands for the CRBN E3 ligase.[1] The choice between these two scaffolds for the E3 ligase-binding moiety of a PROTAC can significantly impact the resulting degrader's efficacy, stability, and physicochemical properties.
Structural and Synthetic Overview
Lenalidomide-based linkers are synthesized through various methods, often involving the alkylation or acylation of the 4-amino group of lenalidomide.[3] These linkers can incorporate different chemical motifs, including PEG chains of varying lengths, to optimize the properties of the resulting PROTAC.
Performance Comparison: Degradation Efficiency
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes a comparative study of BRD4-targeting PROTACs utilizing either a thalidomide-based linker or various lenalidomide-based linkers.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | Not specified | BRD4 | 0.1-0.3 | >90 | [4] |
| PROTAC 4 | Lenalidomide | Not specified | BRD4 | pM range | >90 | [4] |
| PROTAC 5 | Lenalidomide | Not specified | BRD4 | Not specified | >90 | [4] |
Note: The specific linker details for PROTACs 3, 4, and 5 were not fully disclosed in the source material, but they serve as a valuable head-to-head comparison of thalidomide versus lenalidomide as the CRBN-recruiting moiety.
From this data, it is evident that lenalidomide-based PROTACs can achieve picomolar potency in degrading BRD4, suggesting a potential advantage in efficacy over the thalidomide-based counterpart in this specific context.[4]
Physicochemical and Stability Considerations
Studies have indicated that lenalidomide-based PROTACs may possess more favorable physicochemical properties compared to their thalidomide-based counterparts. The absence of one of the phthalimide carbonyl groups in lenalidomide can lead to improved metabolic and chemical stability.[3] This enhanced stability can be a crucial factor in the overall performance and durability of the PROTAC in a biological system.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of thalidomide and lenalidomide-based degraders.
Western Blot for Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
1. Surface Preparation:
-
Immobilize the E3 ligase (e.g., recombinant CRBN-DDB1) onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
2. Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface and a reference surface.
-
To measure the binding of the PROTAC to the target protein, a similar experiment can be performed by immobilizing the target protein.
3. Ternary Complex Analysis:
-
To assess ternary complex formation, inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
The increase in response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
4. Data Analysis:
-
Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.[5]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
1. Sample Preparation:
-
Prepare purified protein (either target protein or E3 ligase) in a suitable buffer.
-
Prepare the PROTAC solution in the same buffer. It is crucial to ensure precise buffer matching to minimize heats of dilution.
2. ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
3. Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (KD, ΔH, and n).
-
To study ternary complex formation, the experiment can be performed by titrating the PROTAC into a solution containing one of the proteins, and then titrating the second protein into the resulting binary complex.[6]
Visualizing the Mechanism and Pathways
To better understand the underlying biological processes, the following diagrams illustrate the PROTAC mechanism of action and the CRBN signaling pathway.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: The CRL4-CRBN E3 ubiquitin ligase complex and its role in protein degradation.
Conclusion
Both thalidomide and lenalidomide-based linkers are effective in recruiting the CRBN E3 ligase for targeted protein degradation. While "this compound" offers a convenient, commercially available building block for PROTAC synthesis, the available data suggests that lenalidomide-based linkers may offer advantages in terms of degradation potency and physicochemical stability. The choice between these two scaffolds will ultimately depend on the specific target protein, the desired properties of the final PROTAC molecule, and the synthetic strategy. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting degraders.
References
Confirming the Specificity of Thalidomide-Based PROTACs for Targeted Protein Degradation
The use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in drug development, enabling the targeted degradation of disease-causing proteins. A key component in many PROTACs is a ligand that recruits an E3 ubiquitin ligase. "Thalidomide-NH-PEG8-Ts" is a pre-synthesized building block, an E3 ligase ligand-linker conjugate, designed to facilitate the creation of such PROTACs. It incorporates the well-characterized thalidomide moiety, which binds to the Cereblon (CRBN) E3 ligase, connected to an 8-unit polyethylene glycol (PEG) linker terminating in a tosyl group for convenient conjugation to a target protein ligand.
This guide provides a comparative analysis of an Indoleamine 2,3-dioxygenase 1 (IDO1) degrading PROTAC synthesized using a thalidomide-based linker, placing its performance in context with other IDO1 degraders. It further details the essential experimental protocols required to validate the specificity of such targeted degradation.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide and its analogs are known to function as "molecular glues," bringing new proteins to the CRBN E3 ligase for ubiquitination and subsequent degradation by the proteasome. In a PROTAC context, the thalidomide component serves to hijack the CRBN E3 ligase, while a ligand on the other end of the PROTAC molecule simultaneously binds to the target protein. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for destruction.
Comparative Analysis of IDO1 PROTAC Degraders
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint protein and a compelling target for cancer immunotherapy. The following table compares the degradation performance of "PROTAC IDO1 Degrader-1" (HY-131911), which is synthesized using a thalidomide-based linker, against another CRBN-recruiting IDO1 PROTAC, NU223612.
| Compound | E3 Ligase Ligand | Target Ligand | DC50 | Dmax | Cell Line | Reference |
| PROTAC IDO1 Degrader-1 (HY-131911) | Pomalidomide | Epacadostat | 2.84 µM | 93% | HeLa | [1][2][3][4] |
| NU223612 | Thalidomide derivative | BMS-986205 derivative | 0.3290 µM | >70% | U87 | [5][6][7] |
| 0.5438 µM | Not Reported | GBM43 | [5][6][7] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
IDO1 Signaling Pathway and PROTAC Intervention
IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, depletion of tryptophan and accumulation of kynurenine suppress the activity of effector T cells and promote the function of regulatory T cells, leading to immune tolerance for the tumor. A PROTAC targeting IDO1 for degradation aims to reverse this immunosuppressive effect.
Experimental Protocols
To confirm the specificity of a thalidomide-based PROTAC, a series of experiments are essential. These include verifying on-target degradation, assessing the mechanism of degradation, and profiling for off-target effects.
Western Blot for On-Target Degradation
This is the primary assay to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or U87) at an appropriate density and allow them to adhere overnight. For IDO1, which is often induced by inflammatory signals, stimulate the cells with interferon-gamma (IFN-γ, e.g., 50 ng/mL) for 24 hours.[5][6] Following stimulation, treat the cells with a dose-response range of the PROTAC (e.g., 0.01 µM to 30 µM) for a set time, typically 24 hours.[5][6]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[5][6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IDO1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of degradation relative to the vehicle-treated control.
Proteomics for Off-Target Specificity
Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment, which is crucial for identifying potential off-target degradation.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives robust on-target degradation (e.g., 1 µM) and a vehicle control for a shorter duration (e.g., 6-24 hours) to minimize downstream secondary effects. Harvest the cells and lyse them.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags, TMT). This allows for multiplexing and more accurate relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixtures using high-resolution mass spectrometry. The mass spectrometer will fragment the peptides and the resulting spectra are used to identify the peptide sequences and, by extension, the proteins they originated from.
-
Data Analysis: Use specialized software to search the spectral data against a protein database to identify and quantify thousands of proteins. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify any proteins that are significantly downregulated, indicating potential off-target degradation.
Conclusion
"this compound" provides a versatile and effective starting point for the development of potent PROTAC degraders that hijack the CRBN E3 ligase. As demonstrated by the IDO1-targeting PROTACs, this approach can successfully induce the degradation of therapeutically relevant proteins. However, due to the inherent activity of the thalidomide moiety, which can induce the degradation of endogenous "neosubstrates," rigorous and comprehensive specificity analysis is paramount. By employing quantitative western blotting for on-target validation and unbiased proteomics for off-target profiling, researchers can confidently assess the specificity of their thalidomide-based PROTACs and advance the development of highly selective targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PROTAC IDO1 Degrader-1 - MedChem Express [bioscience.co.uk]
- 4. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Side-by-side comparison of "Thalidomide-NH-PEG8-Ts" with different warheads
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its analogs, which bind to the Cereblon (CRBN) E3 ligase, are frequently employed for this purpose. This guide provides a side-by-side comparison of thalidomide-based PROTACs equipped with different "warheads"—the ligands that bind to specific target proteins. We will explore how the choice of warhead influences the efficacy, selectivity, and overall performance of the PROTAC molecule, supported by experimental data and detailed protocols.
The Core Structure: Thalidomide as an E3 Ligase Ligand
The general architecture of the PROTACs discussed herein consists of a thalidomide-based moiety that engages the CRBN E3 ligase, a linker molecule (often a polyethylene glycol or PEG chain), and a warhead that provides target specificity. The specific linker, "Thalidomide-NH-PEG8-Ts," suggests a thalidomide core connected to an 8-unit PEG linker with a terminal tosyl group, which can be a reactive site for conjugating different warheads. This modular design allows for the generation of a diverse array of PROTACs targeting various proteins implicated in disease.
Comparative Efficacy of Thalidomide-Based PROTACs
The selection of the warhead is a critical determinant of a PROTAC's potency and selectivity. Below, we compare two prominent examples of thalidomide-based PROTACs targeting different classes of proteins: a BET bromodomain protein (BRD4) and a kinase (CDK9).
Table 1: Performance Metrics of Thalidomide-Based PROTACs
| Target Protein | Warhead | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | JQ1 | dBET1 | 8 | >95 | 22Rv1 | |
| CDK9 | Flavopiridol | THAL-SNS-032 | 5 | ~90 | MOLM-14 |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
As the data indicates, both dBET1 and THAL-SNS-032 demonstrate potent degradation of their respective targets at low nanomolar concentrations. This highlights the versatility of the thalidomide-CRBN system in effectively degrading diverse protein classes when paired with appropriate warheads.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the data presented, detailed experimental protocols are essential.
Western Blotting for Protein Degradation
This technique is fundamental for quantifying the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of protein degradation on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds.
-
Incubation: Incubate the plate for a specific period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation.
Caption: Mechanism of Action for a Thalidomide-Based PROTAC.
Caption: Downstream Effects of BRD4 Degradation by dBET1.
Caption: Typical Experimental Workflow for PROTAC Evaluation.
Conclusion
The modularity of PROTAC design, particularly the ability to interchange warheads while retaining a consistent E3 ligase binder like thalidomide, offers a powerful strategy for developing novel therapeutics. The examples of dBET1 and THAL-SNS-032 demonstrate that this approach can be successfully applied to diverse target classes, leading to potent and selective protein degradation. The continued exploration of novel warheads, coupled with optimized linker technology, will undoubtedly expand the landscape of "undruggable" targets and pave the way for new treatments for a wide range of diseases.
Assessing the Teratogenic Potential of Thalidomide-NH-PEG8-Ts Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, particularly for previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) and other degrader technologies have shown immense promise. However, the legacy of thalidomide and its devastating teratogenic effects casts a long shadow over the development of degraders that utilize its derivatives. This guide provides a comparative assessment of the teratogenic potential of "Thalidomide-NH-PEG8-Ts" based degraders against alternative protein degradation technologies, supported by experimental data and detailed methodologies.
Mechanism of Thalidomide-Induced Teratogenicity
Thalidomide exerts its teratogenic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and degradation of specific "neosubstrates." One of the most critical neosubstrates implicated in thalidomide-induced birth defects is the transcription factor SALL4 (Sal-like protein 4). The degradation of SALL4 disrupts downstream signaling pathways essential for limb and organ development, leading to the characteristic malformations observed in thalidomide embryopathy.[1][2][3]
"this compound" Based Degraders and Teratogenic Risk
"this compound" is a chemical moiety commonly used in the synthesis of PROTACs. It incorporates a thalidomide analog to recruit the CRBN E3 ligase, a PEG8 linker to connect to the target-binding ligand, and a tosyl (Ts) group, which can be a reactive handle for conjugation.
Due to the inclusion of the thalidomide scaffold, any PROTAC utilizing this degrader inherently carries the risk of inducing the same teratogenic effects as thalidomide itself. The critical question for a "this compound" based degrader is whether its specific chemical structure and the resulting ternary complex with CRBN and the target protein alter the degradation profile of teratogenicity-associated neosubstrates like SALL4.
Comparative Analysis of Protein Degradation Technologies
The primary concern with CRBN-based degraders is their on-target (recruiting CRBN) but off-target (degradation of unintended neosubstrates) teratogenic potential. This has spurred the development of alternative TPD technologies that utilize different E3 ligases or degradation pathways.
| Technology | E3 Ligase/Degradation Pathway | Known/Potential Teratogenic Concerns | Supporting Data Summary |
| Thalidomide-based PROTACs | Cereblon (CRBN) | High. Direct link to thalidomide's known teratogenicity through SALL4 degradation.[1][2][3] | Extensive clinical and preclinical data on thalidomide. Studies on thalidomide-based PROTACs confirm SALL4 degradation. |
| VHL-based PROTACs | Von Hippel-Lindau (VHL) | Low to Moderate (Theoretically). VHL has different substrate specificity than CRBN. However, unintended degradation of other essential proteins during development cannot be ruled out without specific testing. | Preclinical studies on VHL-based PROTACs have not reported teratogenic effects, but specific developmental toxicity studies are limited. Some studies show VHL-based PROTACs can have off-target effects.[4] |
| Lysosome-Targeting Chimeras (LYTACs) | Lysosomal Degradation | Low (Theoretically). Bypasses the ubiquitin-proteasome system and intracellular E3 ligases. Targets extracellular and membrane proteins. The safety profile depends on the specificity of the targeting moiety and potential disruption of lysosomal function. | LYTACs are a newer modality. Preclinical safety data, especially regarding developmental toxicity, is scarce.[2][5][6][7] |
| Autophagy-Targeting Chimeras (AUTACs) | Autophagy-Lysosome Pathway | Low to Moderate (Theoretically). Leverages the cellular autophagy process. The potential for developmental toxicity would likely depend on the impact on basal autophagy rates and the specific cargo being degraded. | AUTACs are in early-stage research. In vivo safety and developmental toxicity data are not yet widely available. |
Experimental Protocols for Assessing Teratogenic Potential
A robust assessment of teratogenic potential requires a combination of in vitro and in vivo experimental models.
In Vivo Models
The zebrafish embryo is a powerful in vivo model for developmental toxicity screening due to its rapid external development, transparency, and genetic homology to humans.[8][9][10][11]
Experimental Workflow:
Detailed Protocol:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.
-
Compound Exposure: At 4-6 hours post-fertilization (hpf), place individual embryos into 96-well plates. Add the test compound at a range of concentrations. Include a vehicle control and a positive control (e.g., thalidomide).
-
Incubation: Incubate the plates at 28.5°C.
-
Morphological Assessment: At 24, 48, 72, and 96 hpf, examine the embryos under a stereomicroscope for a range of developmental endpoints, including mortality, hatching rate, heart edema, yolk sac edema, body length, and specific malformations of the eyes, fins, and spine.
-
Data Analysis: Calculate the lethal concentration 50 (LC50) and the effective concentration 50 (EC50) for the observed teratogenic effects. The teratogenic index (TI = LC50/EC50) can be used to classify the teratogenic potential.
In Vitro Models
Human pluripotent stem cells (hPSCs) can differentiate into all three germ layers, mimicking early embryonic development. The EST assesses the potential of a compound to interfere with this differentiation process.[12]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture hPSCs in an undifferentiated state.
-
Embryoid Body (EB) Formation: Induce the formation of EBs by culturing hPSCs in suspension.
-
Compound Exposure: Expose the EBs to a range of concentrations of the test compound.
-
Differentiation Assay: Plate the EBs onto a suitable matrix and induce differentiation. A common endpoint is the formation of beating cardiomyocytes.
-
Cytotoxicity Assays: Concurrently, perform cytotoxicity assays on both undifferentiated hPSCs and a differentiated fibroblast cell line (e.g., 3T3 cells).
-
Data Analysis: Determine the IC50 values for the inhibition of differentiation and for cytotoxicity in both cell types. These values are used in a prediction model to classify the teratogenic potential of the compound.
Conclusion and Future Directions
The teratogenic risk associated with thalidomide-based degraders remains a significant hurdle in their clinical development. While "this compound" offers a convenient and effective way to recruit the CRBN E3 ligase, its inherent connection to the thalidomide scaffold necessitates rigorous and comprehensive teratogenicity testing.
Alternative protein degradation technologies that do not rely on CRBN, such as VHL-based PROTACs, LYTACs, and AUTACs, hold the promise of circumventing this critical safety issue. However, the field is still in its nascent stages, and a thorough evaluation of their own potential for developmental toxicity is imperative. As these novel modalities advance, the application of robust in vivo and in vitro screening models will be crucial to ensure the safety of the next generation of targeted protein degraders. Researchers and drug developers must prioritize these safety assessments to avoid repeating the tragic history of thalidomide.
References
- 1. Nonclinical teratogenicity safety assessment of CRBN-engaging targeted protein degraders: Points to consider - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysosome-targeting chimaeras for degradation of extracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zebrafish: A NAM for Developmental Toxicity | ZeClinics CRO [zeclinics.com]
- 9. Zebrafish as a novel experimental model for developmental toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Human Pluripotent Stem Cell Test for Assessing the Potential Teratogen Risk | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating Ternary Complex Formation for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical step in the mechanism of action for these heterobifunctional molecules is the formation of a stable ternary complex between the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase. This guide provides a comparative overview of the experimental validation of ternary complex formation, with a focus on PROTACs incorporating a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, connected to a warhead for the target protein via a polyethylene glycol (PEG) linker, exemplified by structures akin to "Thalidomide-NH-PEG8-Ts".
The stability and kinetics of this ternary complex are paramount to the efficacy of the PROTAC, influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[1] Therefore, rigorous biophysical and cellular characterization of the ternary complex is a cornerstone of PROTAC development.
Quantitative Analysis of Ternary Complex Formation
A variety of biophysical techniques are employed to quantify the formation and stability of the PROTAC-induced ternary complex. These methods provide key parameters such as the dissociation constant (Kd), cooperativity (α), and kinetic rate constants (kon and koff).
Below is a summary of representative quantitative data from studies on thalidomide-based PROTACs, illustrating the types of measurements obtained through common experimental techniques.
| PROTAC Example | Target Protein | E3 Ligase | Assay | Binary Kd (PROTAC to POI) | Binary Kd (PROTAC to E3) | Ternary Kd | Cooperativity (α) | Reference |
| dBET6 | BRD4 | CRBN | AlphaLISA | Not Reported | Not Reported | Hook point ~100 nM | Not Reported | [2] |
| MZ1 (VHL-based) | Brd4BD2 | VHL | SPR | 1 nM | 29 nM | 5.4 nM | Positive | [1][3] |
| dBET1 | BRD4 | CRBN | FRET | ~150 nM (to CRBN) | Not Reported | Not Reported | ~1 | [4] |
Note: Direct quantitative data for a PROTAC with the exact "this compound" structure was not publicly available. The data presented is from well-characterized thalidomide-based PROTACs or other relevant examples to illustrate the experimental outputs. The "hook effect" observed in proximity assays like AlphaLISA and TR-FRET is characteristic of the ternary complex formation, where excess PROTAC can lead to the formation of binary complexes and a decrease in signal.[2]
Experimental Protocols for Key Assays
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for commonly used assays to validate ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[3][5][6]
Experimental Protocol:
-
Immobilization: An E3 ligase (e.g., His-tagged VCB complex) is immobilized on a sensor chip surface (e.g., Ni2+-activated NTA chip).[1]
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, increasing concentrations of the PROTAC are flowed over the immobilized ligase.
-
To measure the binding of the PROTAC to the target protein, the target protein is typically immobilized, and the PROTAC is flowed over.
-
-
Ternary Complex Analysis:
-
A pre-mixed solution of the PROTAC and the target protein (at a near-saturating concentration) is injected over the immobilized E3 ligase.[3]
-
The binding response is measured, and the data is fitted to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the ternary complex.
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd (α = KDbinary / KDternary).[3] An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the affinity for the other.
AlphaLISA (Amplified Luminescent Proximity Homestead Assay)
AlphaLISA is a bead-based immunoassay that detects the formation of a ternary complex through the proximity of donor and acceptor beads.[2][7]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Plate Setup:
-
The target protein, E3 ligase, and a titration of the PROTAC are added to the wells of a microplate.
-
Control wells should include reactions with single proteins, PROTAC alone, and a non-binding control PROTAC.[7]
-
-
Incubation: The mixture is incubated to allow for ternary complex formation.
-
Detection:
-
AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) are added to the wells.
-
The plate is incubated in the dark.
-
-
Signal Measurement: The plate is read on an Alpha-enabled plate reader. A bell-shaped curve is expected when plotting the AlphaLISA signal against the PROTAC concentration, with the peak indicating the optimal concentration for ternary complex formation.[7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when brought into close proximity by the formation of the ternary complex.
Experimental Protocol:
-
Reagent Preparation:
-
Recombinant proteins are labeled with donor (e.g., terbium) and acceptor (e.g., fluorescein) fluorophores, often through the use of tagged proteins and corresponding labeled antibodies or streptavidin conjugates.
-
-
Assay Setup:
-
The labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC are incubated together in a microplate.
-
-
Signal Detection:
-
The FRET signal is measured over time using a TR-FRET-compatible plate reader.
-
Similar to AlphaLISA, a bell-shaped dose-response curve is characteristic of ternary complex formation.[8]
-
Visualizing the Process: Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental setups involved in PROTAC research.
Caption: The mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for SPR-based analysis of ternary complex formation.
Caption: Workflow for the AlphaLISA-based detection of ternary complexes.
Conclusion
The validation of ternary complex formation is a multifaceted process that is essential for the successful development of potent and selective PROTACs. By employing a suite of biophysical and cellular assays, researchers can gain a deep understanding of the molecular interactions that drive targeted protein degradation. While direct experimental data for a PROTAC utilizing the precise "this compound" linker-ligand combination may not be readily available in the public domain, the principles and methodologies outlined in this guide, using well-characterized thalidomide-based PROTACs as exemplars, provide a robust framework for the design and validation of novel protein degraders. The careful quantification of ternary complex kinetics and stability, alongside the use of orthogonal validation methods, will continue to be a critical driver of innovation in the field of targeted protein degradation.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. SLAS2024 [slas2024.eventscribe.net]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
A Comparative Guide to Quantitative Methods for Validating Protein Knockdown with Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of quantitative techniques to validate the efficacy of protein degraders synthesized using "Thalidomide-NH-PEG8-Ts" and similar linkers, alongside alternative protein knockdown technologies.
This guide provides a comprehensive overview of quantitative methods for validating protein knockdown, with a specific focus on Proteolysis Targeting Chimeras (PROTACs) constructed using thalidomide-based E3 ligase ligands and PEG linkers, such as those derived from "this compound". It offers a comparative analysis of these advanced protein degraders against traditional knockdown technologies, supported by experimental data and detailed protocols.
Mechanism of Action: Thalidomide-Based PROTACs
"this compound" is a functionalized building block used in the synthesis of PROTACs. It provides a thalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a polyethylene glycol (PEG) linker. The tosyl (Ts) group is a reactive site for conjugation with a ligand that binds to a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule simultaneously binds to the POI and the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Quantitative Comparison of Protein Knockdown Technologies
The selection of a protein knockdown methodology depends on various factors, including the desired level and duration of knockdown, specificity, and experimental context. The following table provides a quantitative comparison of PROTACs synthesized with thalidomide-PEG linkers against other common technologies.
| Feature | Thalidomide-Based PROTACs | siRNA | shRNA | CRISPR-Cas9 |
| Mechanism | Proteasomal Degradation | mRNA Cleavage | mRNA Cleavage | Gene Disruption |
| Typical Knockdown Efficiency | 80-95% protein degradation | 70-90% mRNA knockdown | 70-90% mRNA knockdown | >90% gene knockout |
| Duration of Effect | Dependent on compound half-life (hours to days) | Transient (3-7 days) | Stable (weeks to months) | Permanent |
| Key Quantitative Metrics | DC50 (concentration for 50% degradation), Dmax (maximum degradation) | IC50 (concentration for 50% inhibition of mRNA) | N/A (stable expression) | % of indel formation |
| Potential Off-Target Effects | "Hook effect" at high concentrations, potential for off-target protein degradation | Off-target mRNA silencing | Off-target mRNA silencing, cellular machinery saturation | Off-target genomic cleavage |
| Delivery Method | Small molecule administration | Transfection | Transduction (viral vector) | Transfection or Transduction |
| Reversibility | Reversible upon compound withdrawal | Reversible | Reversible with inducible systems | Irreversible |
Performance of PROTACs with Thalidomide-PEG Linkers: Experimental Data
The following table summarizes the performance of two exemplary PROTACs that utilize a thalidomide-based E3 ligase ligand and a PEG linker to degrade their respective target proteins.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| IDO1 PROTAC Degrader-1 | IDO1 | HeLa | 2.84 µM | 93% | [1] |
| ARV-825 | BRD4 | RS4;11 | <1 nM | >95% | [2] |
Detailed Experimental Protocols
Quantitative Western Blotting for Protein Knockdown Validation
This protocol outlines the steps for quantifying the reduction in target protein levels following treatment with a PROTAC.
a. Sample Preparation:
-
Culture cells to the desired confluency and treat with the PROTAC at various concentrations and time points. Include a vehicle-only control (e.g., DMSO).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.
Mass Spectrometry (Proteomics) for Global Protein Profiling
This method provides an unbiased and comprehensive view of protein level changes across the proteome, enabling the assessment of both on-target knockdown and potential off-target effects.
a. Sample Preparation:
-
Treat cells with the PROTAC and a vehicle control.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
b. LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
c. Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Quantitative PCR (qPCR) for mRNA Level Analysis
While PROTACs act at the protein level, qPCR can be used to confirm that the observed protein knockdown is not due to a decrease in mRNA transcription, thus verifying a post-transcriptional mechanism of action.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with the PROTAC and a vehicle control.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
b. qPCR:
-
Prepare a qPCR reaction mix containing cDNA, primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Run the qPCR reaction in a real-time PCR instrument.
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative mRNA expression of the target gene using the ΔΔCt method, normalized to the reference gene.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for validating protein knockdown and the logical relationship between the different quantitative methods.
Caption: General workflow for validating protein knockdown.
Caption: Logical relationship between quantitative validation methods.
References
Safety Operating Guide
Proper Disposal of Thalidomide-NH-PEG8-Ts: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, procedural guidance for the safe handling and disposal of Thalidomide-NH-PEG8-Ts, a synthesized E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology.[1][2] Adherence to these protocols is critical to mitigate risks to personnel and the environment, given the compound's classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is imperative to be familiar with the following safety protocols. This compound should be handled in a controlled laboratory environment by trained personnel.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves. Given the nature of the compound, double-gloving is recommended.
-
Skin and Body Protection: An impervious lab coat or gown is required.
-
Respiratory Protection: Use a suitable respirator, especially when handling the compound in its powdered form to avoid dust and aerosol formation. All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.
Storage and Handling:
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[3]
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[3]
-
Keep away from direct sunlight and sources of ignition.[3]
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Quantitative Data Summary
The following table summarizes the key quantitative and hazard information for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₉N₃O₁₄S | [DC Chemicals SDS] |
| Molecular Weight | 779.85 g/mol | [DC Chemicals SDS] |
| GHS Hazard Statements | H302: Harmful if swallowed | [DC Chemicals SDS] |
| H410: Very toxic to aquatic life | [DC Chemicals SDS] | |
| GHS Precautionary Code | P501: Dispose of contents/container to an approved waste disposal plant | [DC Chemicals SDS] |
Experimental Protocols: Decontamination and Spill Cleanup
Due to its cytotoxic nature, any spills or contamination with this compound must be addressed immediately and thoroughly.
Decontamination of Laboratory Equipment
-
Initial Rinse: Carefully rinse all glassware and equipment that has come into contact with the compound with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the residue. This rinsate must be collected as hazardous waste.
-
Scrubbing: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with purified water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
Spill Cleanup Protocol
A distinction is made between small spills (<5 mL or 5 g) and large spills (>5 mL or 5 g).[4]
For Small Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as described above.
-
Containment:
-
Liquid Spill: Absorb the spill with an absorbent wipe or universal binder.
-
Powder Spill: Carefully cover the spill with a dampened sterile wipe to avoid raising dust.
-
-
Collection: Place all contaminated absorbent materials and any broken glass into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a suitable cleaning agent, working from the outside in. Follow with a thorough rinse with purified water, and then wipe the area with 70% sterile alcohol.[4]
-
Waste Disposal: Dispose of all cleanup materials in the cytotoxic waste bin.[4]
For Large Spills:
-
Evacuate and Secure: Evacuate the immediate area and restrict access. Post warning signs.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department.
-
Cleanup Team: Cleanup should be performed by at least two trained individuals.
-
PPE: In addition to standard PPE, a respirator is mandatory for large spills.
-
Containment and Cleanup: Follow the same procedure as for small spills, using a cytotoxic spill kit.
-
Reporting: Report the spill to your supervisor and EHS department as soon as it is safe to do so.
Disposal Procedures for this compound
All waste generated from the use of this compound is considered hazardous and cytotoxic waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Designated Waste Streams: Establish a dedicated hazardous waste stream for all materials contaminated with this compound. This includes:
-
Unused or expired compound.
-
Contaminated lab supplies (e.g., pipette tips, gloves, wipes, vials).
-
Rinsate from equipment decontamination.
-
Spill cleanup materials.
-
-
Waste Containers:
-
Solids and Labware: Use a rigid, leak-proof container clearly labeled for cytotoxic waste. These are often yellow with a purple lid.
-
Liquids: Collect liquid waste in a compatible, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" and a description of the contents.
Final Disposal:
-
All waste must be disposed of through an approved hazardous waste disposal facility.[3]
-
The primary method of disposal for cytotoxic waste is high-temperature incineration.[5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Do not dispose of this compound or its contaminated materials in regular trash or down the drain.
Visual Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing occupational exposure and environmental impact. Always consult your institution's specific safety and disposal guidelines in conjunction with this document.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
